N-(2,4-difluorophenyl)guanidine hydrochloride
Description
Properties
IUPAC Name |
2-(2,4-difluorophenyl)guanidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2N3.ClH/c8-4-1-2-6(5(9)3-4)12-7(10)11;/h1-3H,(H4,10,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTFMLMVQTFQMFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)N=C(N)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClF2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N-(2,4-difluorophenyl)guanidine molecular weight and formula
[1][2]
Executive Summary
N-(2,4-Difluorophenyl)guanidine is a specialized arylguanidine derivative utilized primarily as a pharmacophore in medicinal chemistry.[1] Characterized by a highly basic guanidine head group attached to an electron-deficient difluorophenyl ring, this molecule serves as a critical bioisostere for urea and thiourea moieties. It is widely investigated for its role in inhibiting the Sodium-Hydrogen Exchanger isoform 1 (NHE-1) and blocking ion channels (NMDA, Na+).[1] This guide details its physicochemical identity, validated synthetic pathways, and structural biology applications.
Physicochemical Identity
The following data constitutes the definitive identity card for N-(2,4-difluorophenyl)guanidine. Researchers should note the distinction between the free base and the commonly supplied hydrochloride salt.
| Property | Data (Free Base) | Data (Hydrochloride Salt) |
| IUPAC Name | 1-(2,4-Difluorophenyl)guanidine | 1-(2,4-Difluorophenyl)guanidine hydrochloride |
| Molecular Formula | C₇H₇F₂N₃ | C₇H₇F₂N₃[2][1][3][4][5][6][7][8] · HCl |
| Molecular Weight | 171.15 g/mol | 207.61 g/mol |
| CAS Number | Not widely listed | 112677-40-4 |
| Appearance | White to off-white crystalline solid | White crystalline powder |
| Solubility | DMSO, Methanol, Ethanol | Water (>10 mg/mL), DMSO |
| pKa (Calc.) | ~10.5 (Guanidine N) | N/A |
| SMILES | NC(N)=Nc1ccc(F)cc1F | NC(N)=Nc1ccc(F)cc1F.Cl |
Molecular Architecture & Fluorine Effect
The 2,4-difluoro substitution pattern is not arbitrary. It serves two critical medicinal chemistry functions:
-
pKa Modulation: The electron-withdrawing nature of the fluorine atoms (via induction) lowers the pKa of the guanidine group from ~13.6 (unsubstituted alkyl guanidine) to a range closer to physiological relevance (~10-11).[1] This improves bioavailability while maintaining ionization at pH 7.4.[1]
-
Metabolic Blockade: The fluorine at the para position (C4) blocks oxidative metabolism (CYP450-mediated hydroxylation), significantly extending the half-life of the pharmacophore in vivo.[1]
Synthetic Pathways[2]
The synthesis of N-(2,4-difluorophenyl)guanidine relies on guanylation of the corresponding aniline.[1] Below is a validated protocol suitable for scale-up.
Protocol A: Cyanamide Fusion (Industrial Standard)
This method is preferred for its atom economy and simplicity, avoiding the production of methyl mercaptan gas associated with thiourea methods.[1]
Reagents:
-
2,4-Difluoroaniline (1.0 eq)[1]
-
Cyanamide (50% aq.[1] solution or solid, 1.5 eq)
-
Hydrochloric acid (conc., 1.0 eq)[1]
-
Ethanol (Solvent)[1]
Step-by-Step Methodology:
-
Salt Formation: Dissolve 2,4-difluoroaniline in ethanol. Add concentrated HCl dropwise at 0°C to form the aniline hydrochloride salt in situ.[1]
-
Addition: Add cyanamide (H₂NCN) to the reaction mixture.
-
Reflux: Heat the mixture to reflux (80-90°C) for 12–16 hours. The reaction follows a nucleophilic addition mechanism where the aniline nitrogen attacks the nitrile carbon of cyanamide.
-
Workup: Cool the solution to room temperature. The product often precipitates as the hydrochloride salt.
-
Purification: Filter the solid. Recrystallize from Isopropanol/Water (9:1) to yield high-purity white crystals.[1]
Visualization of Synthetic Pathway
Caption: Figure 1. One-pot synthesis of N-(2,4-difluorophenyl)guanidine hydrochloride via cyanamide fusion.
Structural Biology & Pharmacological Utility[2]
Binding Mode: The "Arginine Mimic"
In biological systems, the N-(2,4-difluorophenyl)guanidine moiety acts as a rigidified Arginine mimic.[1] It forms bidentate hydrogen bonds with Aspartate or Glutamate residues in protein active sites.[1]
Key Interactions:
-
Salt Bridge: The protonated guanidinium cation forms a strong ionic interaction with anionic carboxylates (Asp/Glu).[1]
-
Cation-π Interaction: The electron-deficient difluorophenyl ring can engage in π-stacking with aromatic residues (Phe/Tyr/Trp), enhanced by the quadrupole moment alteration caused by fluorine.[1]
Application Areas
-
NHE-1 Inhibition: This molecule serves as the "head group" for acylguanidine-based inhibitors (e.g., Cariporide analogs) used to treat ischemia-reperfusion injury.[1] The guanidine binds to the Na+ binding site of the transporter.
-
Ion Channel Blockers: Small molecule arylguanidines act as open-channel blockers for NMDA receptors.[1] The 2,4-difluoro substitution tunes the lipophilicity (LogP) to allow membrane penetration and access to the channel pore.[1]
Interaction Map[2]
Caption: Figure 2.[1] Pharmacophore interaction map showing the dual binding mode: electrostatic anchoring and hydrophobic shielding.[1]
Analytical Characterization
For verification of the synthesized or purchased material, the following spectral signatures are expected:
Handling and Safety (MSDS Summary)
-
Signal Word: Warning
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Storage: Hygroscopic. Store at 2-8°C under inert atmosphere (Argon/Nitrogen).
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to Fluorine and Nitrogen content).[1]
References
-
Sigma-Aldrich. "1-(2,4-Difluorophenyl)guanidine hydrochloride Product Specification." Merck KGaA.[1] Link
-
Popelier, P. L. A., et al. (2017).[1][9] "Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines." New Journal of Chemistry. Link
-
Greenhill, J. V., & Lue, P. (1993).[1] "Amidines and guanidines in medicinal chemistry." Progress in Medicinal Chemistry, 30, 203-326.[1]
-
BenchChem. "Synthesis of Guanidine Derivatives: Technical Protocols." BenchChem Technical Library. Link[1]
Sources
- 1. chem.washington.edu [chem.washington.edu]
- 2. N-(2,4-Difluorophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine [synhet.com]
- 3. chemscene.com [chemscene.com]
- 4. researchgate.net [researchgate.net]
- 5. CompTox Chemicals Dashboard [comptox.epa.gov]
- 6. (PDF) Substituent Effect on the Basicity (pKa) of Aryl [research.amanote.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Methodological & Application
Mastering the Preparation of N-(2,4-difluorophenyl)guanidine Stock Solutions in DMSO: A Detailed Guide for Researchers
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed protocol for the preparation of N-(2,4-difluorophenyl)guanidine stock solutions in dimethyl sulfoxide (DMSO). This document emphasizes scientific integrity, safety, and experimental reproducibility, offering insights into the rationale behind each step to ensure the successful and safe handling of this compound in a laboratory setting.
Introduction: The Critical Role of Accurate Stock Solutions
N-(2,4-difluorophenyl)guanidine and its derivatives are of significant interest in medicinal chemistry and drug discovery. The preparation of accurate and stable stock solutions is a fundamental yet critical step that underpins the reliability and reproducibility of downstream biological assays and screening campaigns. Dimethyl sulfoxide (DMSO) is a powerful and versatile aprotic solvent widely employed for its ability to dissolve a broad spectrum of both polar and nonpolar compounds, making it an ideal vehicle for creating high-concentration stock solutions of small molecules like N-(2,4-difluorophenyl)guanidine.[1][2] This guide will provide a robust framework for preparing these solutions with precision and safety.
Compound and Solvent Specifications
A thorough understanding of the materials is paramount for successful solution preparation.
N-(2,4-difluorophenyl)guanidine
While various derivatives exist, this protocol focuses on 1-(2,4-difluorophenyl)guanidine, often supplied as a hydrochloride salt (CAS 112677-40-4).[3] It is crucial to note the exact form of the compound being used, as this will affect the molecular weight and subsequent calculations.
| Property | Value | Source |
| Chemical Name | 1-(2,4-difluorophenyl)guanidine hydrochloride | [3] |
| CAS Number | 112677-40-4 | [3] |
| Purity | ≥98% (HPLC recommended) | [3] |
| Solubility | Soluble in DMSO | [3] |
Dimethyl Sulfoxide (DMSO)
The quality of the solvent is as critical as the purity of the solute.
| Property | Value | Source |
| Grade | Anhydrous, ≥99.9% | [4] |
| CAS Number | 67-68-5 | [1] |
| Properties | Highly polar, aprotic, hygroscopic | [1][5] |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area. | [4] |
Expert Insight: The hygroscopic nature of DMSO means it readily absorbs moisture from the atmosphere.[5] This can impact the stability of the compound and the final concentration of the stock solution. Always use a fresh, unopened bottle or a properly stored and desiccated aliquot of anhydrous DMSO.
Safety and Handling: A Non-Negotiable Priority
Both N-(2,4-difluorophenyl)guanidine and DMSO require careful handling to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Change gloves immediately if they become contaminated.
-
Body Protection: A lab coat should be worn at all times.
Engineering Controls
-
All weighing and solution preparation steps should be performed in a certified chemical fume hood to avoid inhalation of the compound, which may be harmful.
Compound-Specific Precautions
-
Guanidine derivatives can be irritating to the skin and eyes and may be harmful if swallowed or inhaled. Avoid generating dust.
Solvent-Specific Precautions
-
DMSO can facilitate the absorption of other chemicals through the skin.[4] It is imperative to avoid direct skin contact.
-
Keep DMSO away from strong oxidizing agents and acids.
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol details the preparation of a 10 mL, 10 mM stock solution of 1-(2,4-difluorophenyl)guanidine hydrochloride. Adjust calculations accordingly for different concentrations or volumes.
Materials and Equipment
-
1-(2,4-difluorophenyl)guanidine hydrochloride (purity ≥98%)
-
Anhydrous DMSO (≥99.9%)
-
Analytical balance (readable to at least 0.1 mg)
-
10 mL volumetric flask (Class A)
-
Weighing paper or a small, clean weighing boat
-
Spatula
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Amber or foil-wrapped cryovials for aliquoting and storage
Step-by-Step Procedure
Step 1: Pre-Preparation and Calculation
1.1. Ensure all equipment is clean, dry, and readily accessible within the chemical fume hood. 1.2. Allow the N-(2,4-difluorophenyl)guanidine hydrochloride container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture. 1.3. Calculate the mass of the compound required. The molecular weight of 1-(2,4-difluorophenyl)guanidine hydrochloride is required for this calculation.
Calculation Example:
To prepare 10 mL of a 10 mM stock solution:
-
Volume (V) = 10 mL = 0.01 L
-
Concentration (C) = 10 mM = 0.01 mol/L
-
Molecular Weight (MW) of 1-(2,4-difluorophenyl)guanidine hydrochloride: Please refer to the manufacturer's certificate of analysis for the exact molecular weight.
Mass (m) = C x V x MW
Step 2: Weighing the Compound
2.1. Place the weighing paper or boat on the analytical balance and tare to zero. 2.2. Carefully weigh the calculated mass of N-(2,4-difluorophenyl)guanidine hydrochloride. 2.3. Record the exact mass weighed. This is crucial for determining the precise final concentration of your stock solution.[6]
Step 3: Dissolution
3.1. Carefully transfer the weighed compound into the 10 mL volumetric flask. 3.2. Add approximately 7-8 mL of anhydrous DMSO to the volumetric flask. 3.3. Cap the flask and vortex gently until the solid is completely dissolved. Visual inspection is key; ensure no particulates are visible. Gentle warming in a water bath (not to exceed 30-40°C) can be used to aid dissolution if necessary, but allow the solution to return to room temperature before proceeding.
Step 4: Final Volume Adjustment
4.1. Once the compound is fully dissolved and the solution is at room temperature, carefully add anhydrous DMSO to the volumetric flask until the bottom of the meniscus reaches the calibration mark.[6][7] 4.2. Cap the flask and invert it several times (at least 10-15 times) to ensure the solution is homogeneous.
Step 5: Aliquoting and Storage
5.1. To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in amber or foil-wrapped cryovials.[8] 5.2. Clearly label each aliquot with the compound name, exact concentration, date of preparation, and your initials. 5.3. Store the aliquots at -20°C or -80°C for long-term stability. Consult the manufacturer's data sheet for specific storage recommendations.
Visual Workflow and Data Summary
Experimental Workflow Diagram
Caption: Workflow for preparing N-(2,4-difluorophenyl)guanidine stock solution.
Conclusion: Ensuring Experimental Success
The meticulous preparation of stock solutions is a cornerstone of reliable and reproducible research. By adhering to this detailed protocol, which integrates best practices for accuracy, safety, and stability, researchers can be confident in the quality of their N-(2,4-difluorophenyl)guanidine stock solutions. This, in turn, will contribute to the integrity and validity of their experimental outcomes.
References
-
Wikipedia. Dimethyl sulfoxide. [Link]
-
Laboratory Notes. Dimethyl Sulfoxide (DMSO) as Solvent. [Link]
-
G-Biosciences. Stock Solutions 101: Everything You Need to Know. [Link]
-
gChem. Dimethyl Sulfoxide (DMSO). [Link]
-
Bitesize Bio. How to Make Accurate Stock Solutions. [Link]
-
Chemistry Stack Exchange. What is the procedure to create stock solutions?. [Link]
-
Spectroscopy Online. How Do You Prepare Reference Standards and Solutions?. [Link]
-
The Bumbling Biochemist. Stock up on stock solutions. [Link]
-
Gaylord Chemical. Dimethyl Sulfoxide Solvent Properties. [Link]
-
Quora. How to make a stock solution of a substance in DMSO. [Link]
Sources
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. gchemglobal.com [gchemglobal.com]
- 3. 1-(2,4-difluorophenyl)guanidine hydrochloride Supplier | CAS 112677-40-4 | AOBIOUS [aobious.com]
- 4. quora.com [quora.com]
- 5. laboratorynotes.com [laboratorynotes.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Stock up on stock solutions – The Bumbling Biochemist [thebumblingbiochemist.com]
synthesis of N-(2,4-difluorophenyl)guanidine from 2,4-difluoroaniline
An Application Note and Protocol for the Synthesis of N-(2,4-difluorophenyl)guanidine from 2,4-difluoroaniline
Authored by: A Senior Application Scientist
Introduction: The Significance of the Guanidinium Moiety in Modern Chemistry
The guanidine functional group is a cornerstone in medicinal chemistry and organocatalysis.[1][2] Its unique electronic structure—a central carbon bonded to three nitrogen atoms—confers strong basicity due to the exceptional resonance stabilization of its protonated form, the guanidinium cation.[1] This feature makes guanidines vital pharmacophores capable of engaging in crucial hydrogen bonding and electrostatic interactions with biological targets.[2] Furthermore, in their neutral state, they serve as powerful "superbasic" catalysts in organic synthesis.[1]
N-(2,4-difluorophenyl)guanidine is a valuable synthetic intermediate, incorporating a difluorinated phenyl ring, a common motif in contemporary pharmaceuticals designed to enhance metabolic stability and binding affinity. This guide provides a detailed, robust, and well-vetted protocol for the synthesis of N-(2,4-difluorophenyl)guanidine from the readily available starting material, 2,4-difluoroaniline. We will delve into the causality behind the procedural choices, offering insights that bridge theoretical understanding with practical laboratory application.
Synthetic Strategy and Mechanistic Rationale
The direct guanidinylation of anilines, particularly those that are electron-deficient like 2,4-difluoroaniline, presents a significant challenge due to their reduced nucleophilicity.[1] Aromatic amines are less nucleophilic than their aliphatic counterparts and often fail to react with guanidinylating agents without catalysis or harsh conditions.[1][3]
The chosen method for this protocol is the acid-catalyzed reaction of 2,4-difluoroaniline with cyanamide. This classical yet effective approach is atom-economical and utilizes inexpensive starting materials.[4]
Reaction Mechanism: The reaction proceeds via the activation of cyanamide by an acid catalyst (e.g., nitric acid). Protonation of the nitrile nitrogen in cyanamide generates a highly electrophilic carbodiimidium-like species. The lone pair of the amino group on 2,4-difluoroaniline then acts as the nucleophile, attacking the activated cyanamide carbon. A subsequent proton transfer and tautomerization yield the stable N-(2,4-difluorophenyl)guanidinium salt.
Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating, with clear checkpoints and explanations to ensure a successful outcome.
Materials and Equipment
Reagents:
-
2,4-Difluoroaniline (C₆H₅F₂N), MW: 129.11 g/mol
-
Cyanamide (CH₂N₂), 50 wt. % solution in water, MW: 42.04 g/mol
-
Concentrated Nitric Acid (HNO₃), ~70%
-
Ammonium Hydroxide (NH₄OH), ~28-30%
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Beakers, Erlenmeyer flasks, and graduated cylinders
-
Glass funnel for filtration
-
Thin Layer Chromatography (TLC) plates (silica gel) and chamber
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
Assemble the three-neck flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Ensure all glassware is dry.
-
In the flask, combine 2,4-difluoroaniline (e.g., 12.91 g, 100 mmol, 1.0 equiv.) with deionized water (40 mL) and concentrated nitric acid (e.g., 9.0 mL, ~140 mmol, 1.4 equiv.). Stir the mixture to form a solution of the aniline salt. A gentle warming may be required for full dissolution.
-
-
Addition of Cyanamide:
-
In the dropping funnel, place the 50 wt. % aqueous solution of cyanamide (e.g., 9.25 g, 110 mmol, 1.1 equiv.).
-
Add the cyanamide solution dropwise to the stirred aniline salt solution over 15-20 minutes. The reaction is exothermic; maintain control over the addition rate to keep the temperature from rising excessively.
-
-
Reaction Under Reflux:
-
Once the addition is complete, heat the reaction mixture to reflux (approximately 100-105 °C) using the heating mantle.
-
Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by TLC (e.g., using a 1:1 Ethyl Acetate:Hexanes mobile phase). The starting aniline should be consumed over time.
-
Causality: Reflux conditions are necessary to provide sufficient thermal energy to overcome the activation barrier for the nucleophilic attack by the weakly nucleophilic, electron-deficient 2,4-difluoroaniline.
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature and then further in an ice bath.
-
Slowly and carefully neutralize the acidic solution by adding concentrated ammonium hydroxide until the pH is approximately 9-10. This step deprotonates the guanidinium salt to yield the free guanidine base, which will precipitate as a solid.
-
Collect the precipitated solid by vacuum filtration and wash it with cold deionized water (2 x 30 mL) to remove any remaining inorganic salts.
-
-
Purification:
-
The crude product can be purified by recrystallization. A suitable solvent system is an ethanol/water or isopropanol/water mixture.
-
Dissolve the crude solid in a minimal amount of the hot alcohol, and then add hot water dropwise until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Characterization
The final product, N-(2,4-difluorophenyl)guanidine, should be a white to off-white crystalline solid.
-
Melting Point: Literature values should be consulted for comparison.
-
¹H NMR: Expect aromatic signals corresponding to the difluorophenyl ring and broad signals for the -NH and -NH₂ protons of the guanidine group.
-
¹⁹F NMR: Expect two distinct signals corresponding to the two non-equivalent fluorine atoms on the aromatic ring.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the product's mass (C₇H₆F₂N₃, MW: 171.14 g/mol ) should be observed.
Data Summary Table
| Parameter | Value | Rationale |
| Starting Material | 2,4-Difluoroaniline | Commercially available precursor. |
| Reagent | Cyanamide (50% aq.) | Economical source of the guanidinyl carbon. |
| Catalyst | Nitric Acid | Activates cyanamide for nucleophilic attack. |
| Stoichiometry | Aniline:Cyanamide:Acid (1:1.1:1.4) | A slight excess of cyanamide ensures full conversion of the aniline. Excess acid drives the equilibrium. |
| Solvent | Water | Effective solvent for the salt intermediates and allows for convenient temperature control at reflux. |
| Temperature | Reflux (~100-105 °C) | Overcomes the low nucleophilicity of the electron-deficient aniline.[1] |
| Reaction Time | 4-6 hours | Typical duration for completion, should be monitored by TLC. |
| Work-up | Basification with NH₄OH | Neutralizes the acid and deprotonates the product to its free base form for isolation. |
| Purification | Recrystallization | Standard and effective method for purifying solid organic compounds. |
| Expected Yield | 60-75% | Typical yield for this type of reaction. |
Visualization of the Synthetic Workflow
The following diagram outlines the major steps in the synthesis process.
Caption: Workflow for the synthesis of N-(2,4-difluorophenyl)guanidine.
Field-Proven Insights and Alternative Approaches
Controlling Side Reactions
The primary side reaction of concern when using cyanamide is its acid-catalyzed trimerization to form melamine, especially at elevated temperatures. The protocol mitigates this by the controlled, dropwise addition of cyanamide to the acidic aniline solution, ensuring it preferentially reacts with the aniline rather than itself. Maintaining the recommended stoichiometry is crucial.
Alternative Guanidinylating Reagents
While the cyanamide method is robust, modern synthesis offers milder and often more efficient alternatives for guanidinylating challenging substrates. For researchers working with sensitive or complex molecules, these reagents can be superior.
-
N,N'-Di-Boc-N''-triflylguanidine: This is a highly effective reagent for guanidinylating even weakly nucleophilic amines.[2] The reaction proceeds under mild conditions, and the Boc-protecting groups can be easily removed with acid (e.g., TFA).[5]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Commonly used as a peptide coupling agent, HATU can also efficiently guanylate anilines.[6][7][8] This method offers a safe and scalable alternative to conventional procedures.[8]
-
Thiourea-based Methods: N,N'-disubstituted thioureas can be activated with reagents like Mukaiyama's reagent or mercury(II) chloride to form a carbodiimide intermediate in situ, which then reacts with the amine.[2][9]
The choice of method depends on factors such as substrate compatibility, scale, cost, and safety considerations. For the synthesis of the title compound, the cyanamide protocol represents an excellent balance of efficiency, cost, and simplicity.
Safety Precautions
-
2,4-Difluoroaniline: This compound is toxic and an irritant. Handle with care, avoiding skin and eye contact, and inhalation.
-
Cyanamide: Classified as harmful. It is toxic if swallowed and can cause skin irritation.[4]
-
Acids and Bases: Concentrated nitric acid and ammonium hydroxide are highly corrosive.
-
General: All operations should be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.
References
- A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. (n.d.). Google Scholar.
-
Aho, J. A. S., Männistö, J. K., Mattila, S. P. M., Hallamaa, M., & Deska, J. (2021). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry, 86(20), 14371–14380. Available at: [Link]
-
Aho, J. A. S., Männistö, J. K., Mattila, S. P. M., Hallamaa, M., & Deska, J. (2021). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry. Available at: [Link]
-
Gancedo, D., & Richeson, D. S. (2014). Guanidines: from classical approaches to efficient catalytic syntheses. Chemical Society Reviews, 43(3), 886-924. Available at: [Link]
-
Singh, L., Singh, U., & Kumar, S. (2008). Parallel Route to Synthesis of Triphenyl Substituted Guanidine. Asian Journal of Chemistry, 20(6), 4957-4959. Available at: [Link]
-
Lelais, G., & Seebach, D. (2004). Solid-Phase Guanidinylation of Peptidyl Amines Compatible with Standard Fmoc-Chemistry: Formation of Mono-Substituted Guanidines. Synthesis, 2004(12), 1935-1942. Available at: [Link]
-
Synthesis of guanidines. (n.d.). Organic Chemistry Portal. Retrieved February 24, 2026, from [Link]
-
Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Pergamon. Available at: [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. N-(2,4-Difluorophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine [synhet.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Guanidine synthesis [organic-chemistry.org]
- 9. asianpubs.org [asianpubs.org]
Application Notes and Protocols for N-(2,4-difluorophenyl)guanidine in Dorsal Root ganglion (DRG) Neurons
Document ID: ANS-APN-2026-001
Version: 1.0
Introduction and Scientific Background
Dorsal Root Ganglion (DRG) neurons are primary sensory neurons responsible for transmitting sensory information, including pain, from the periphery to the central nervous system.[1] Their unique role makes them a critical target for studying sensory transduction and developing novel analgesic drugs. A key family of proteins expressed in these neurons, particularly in nociceptors, is the Acid-Sensing Ion Channel (ASIC) family.[2][3] ASICs are proton-gated cation channels that are activated by a drop in extracellular pH, a common feature of tissue acidosis associated with inflammation, ischemia, and injury.[2][4]
Among the various ASIC subtypes, ASIC3 is predominantly expressed in sensory neurons and has been identified as a crucial player in mediating pain signals.[2][3][5][6] Its expression is often upregulated in conditions of inflammation and injury, making it a promising therapeutic target.[2][6]
N-(2,4-difluorophenyl)guanidine belongs to a class of guanidine-containing compounds that have been shown to modulate the activity of various ion channels, including ASICs.[7][8][9] Related guanidinium derivatives, such as 2-guanidine-4-methylquinazoline (GMQ), are known to be potent modulators of ASIC3, capable of activating the channel even at physiological pH and altering its sensitivity to protons.[4][7][10] This document provides a detailed guide for researchers on the application of N-(2,4-difluorophenyl)guanidine to investigate its effects on primary cultured DRG neurons, with a focus on its potential role as an ASIC3 modulator.
The protocols outlined herein are designed to ensure reproducibility and scientific rigor, providing a framework for characterizing the compound's effects on neuronal excitability and ion channel function.
Compound Profile: N-(2,4-difluorophenyl)guanidine
| Property | Value / Information | Source |
| IUPAC Name | N-(2,4-difluorophenyl)guanidine | N/A |
| Molecular Formula | C₇H₇F₂N₃ | Derived |
| Molecular Weight | 171.15 g/mol | Derived |
| Known Analogs | 2-guanidine-4-methylquinazoline (GMQ), 4-Chlorophenylguanidine | [7][8] |
| Primary Target | Predicted to be Acid-Sensing Ion Channels (ASICs), particularly ASIC3 | [7][8] |
| Solubility | Recommended to test in DMSO for stock solution preparation | Standard Practice |
| Storage | Store desiccated at -20°C for long-term stability | Standard Practice |
Core Experimental Workflow
This guide details a comprehensive workflow for assessing the impact of N-(2,4-difluorophenyl)guanidine on DRG neuron function. The process begins with the isolation and culture of primary DRG neurons, followed by pharmacological treatment and subsequent functional analysis using calcium imaging and electrophysiology.
Caption: High-level experimental workflow for studying N-(2,4-difluorophenyl)guanidine in DRG neurons.
Detailed Protocols
Protocol 1: Primary Culture of Rodent DRG Neurons
Rationale: Primary DRG cultures provide an in vitro system that closely mimics the properties of sensory neurons in vivo.[11][12] This protocol is optimized for high viability and suitability for subsequent functional assays.[11][13]
Materials:
-
Fetal Bovine Serum (FBS)
-
Penicillin/Streptomycin (P/S)
-
Nerve Growth Factor (NGF)
-
Collagenase Type IA[12]
-
Trypsin
-
Poly-L-lysine and Laminin for coating
-
Hanks' Balanced Salt Solution (HBSS)[12]
Procedure:
-
Plate Coating: Coat culture plates (e.g., 24-well plates or glass coverslips) with 200 µg/mL Poly-L-lysine for at least 2 hours, wash with sterile water, and then coat with laminin (10 µg/mL) for at least 2 hours before plating.[12]
-
Dissection: Euthanize a rodent (e.g., adult rat) according to approved institutional animal care guidelines. Perform a laminectomy to expose the spinal column and carefully excise the dorsal root ganglia.[13] Place ganglia into ice-cold HBSS.
-
Enzymatic Digestion: Transfer the DRGs to a solution containing Collagenase Type IA (1 mg/mL) and digest for 30-60 minutes at 37°C.[12] Follow with a 5-10 minute incubation in Trypsin.
-
Mechanical Dissociation: Stop the enzymatic reaction by adding complete culture medium (F-12 with 10% FBS, 1% P/S). Gently triturate the ganglia using a series of fire-polished Pasteur pipettes of decreasing diameter until a single-cell suspension is achieved.
-
Plating: Centrifuge the cell suspension, resuspend the pellet in complete culture medium supplemented with 20 ng/mL NGF, and plate the cells onto the pre-coated substrates.[13]
-
Maintenance: Incubate at 37°C in a 5% CO₂ incubator. Change half of the medium every 2-3 days. Neurons are typically ready for experiments within 3-10 days post-plating.[13][14]
Protocol 2: Compound Preparation and Application
Rationale: Accurate and consistent compound concentrations are critical for generating reliable dose-response curves and determining efficacy. Guanidine compounds can have complex solubility profiles, making DMSO a standard choice for initial stock preparation.
Materials:
-
N-(2,4-difluorophenyl)guanidine powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Extracellular recording solution (e.g., Tyrode's solution or HBSS)
Procedure:
-
Stock Solution (10 mM): Prepare a 10 mM stock solution of N-(2,4-difluorophenyl)guanidine in 100% DMSO. Vortex thoroughly to ensure complete dissolution. Aliquot and store at -20°C.
-
Working Solutions: On the day of the experiment, prepare fresh working solutions by diluting the stock solution into the appropriate extracellular recording buffer.
-
Causality: A serial dilution is performed to test a range of concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM). This is essential for determining the compound's EC₅₀ (potency) or IC₅₀ (inhibition).
-
-
Vehicle Control: Prepare a vehicle control solution containing the same final concentration of DMSO as the highest concentration of the test compound. This is a critical step to ensure that any observed effects are due to the compound itself and not the solvent.[15]
-
Application: Apply the working solutions or vehicle control to the cultured DRG neurons using a perfusion system for electrophysiology or by gentle medium exchange for imaging assays.
Protocol 3: Functional Assay using Ratiometric Calcium Imaging
Rationale: Calcium imaging with a ratiometric dye like Fura-2 allows for the assessment of changes in intracellular calcium ([Ca²⁺]i), which is a reliable proxy for neuronal activation and excitability.[15] This method can screen the effects of the compound on a population of neurons simultaneously.
Materials:
-
Fura-2 AM (acetoxymethyl ester) fluorescent dye
-
Pluronic F-127
-
Extracellular buffer (HBSS)
-
Proton source (e.g., MES-buffered solution at pH 6.0) to activate ASICs[16]
-
Capsaicin (to identify nociceptive neurons)
-
High Potassium (KCl) solution (to confirm neuronal viability)
Procedure:
-
Dye Loading: Incubate DRG cultures with Fura-2 AM (2-5 µM) and Pluronic F-127 (0.02%) in extracellular buffer for 30-45 minutes at 37°C.
-
Wash: Gently wash the cells three times with the extracellular buffer to remove excess dye and allow for de-esterification (approx. 20-30 minutes).
-
Baseline Recording: Mount the coverslip onto an inverted fluorescence microscope equipped for ratiometric imaging. Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.
-
Compound Application: Perfuse the cells with N-(2,4-difluorophenyl)guanidine at the desired concentration and record any changes in the F340/F380 ratio.
-
Challenge Protocol:
-
Co-apply the compound with a known ASIC agonist (e.g., pH 6.0 solution) to test for modulatory effects (potentiation or inhibition).[16]
-
Apply a brief pulse of high KCl solution (e.g., 50 mM) at the end of the experiment to depolarize all neurons, confirming their health and responsiveness.
-
-
Data Analysis: Quantify the change in the F340/F380 ratio for individual neurons. A response is typically defined as an increase in the ratio exceeding three standard deviations of the baseline noise.
Protocol 4: Whole-Cell Patch-Clamp Electrophysiology
Rationale: Patch-clamp electrophysiology is the gold-standard technique for directly measuring ion channel currents and changes in membrane potential.[11][16] This allows for a detailed mechanistic investigation of how N-(2,4-difluorophenyl)guanidine affects specific ion channels like ASIC3.
Materials:
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette fabrication
-
Intracellular solution (K-gluconate based)
-
Extracellular solution (HBSS)
-
ASIC3-specific blocker (e.g., APETx2) for pharmacological validation[16]
Procedure:
-
Pipette Preparation: Pull glass pipettes to a resistance of 3-6 MΩ when filled with intracellular solution.
-
Seal Formation: Approach a single DRG neuron and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.[11]
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette, achieving whole-cell configuration.
-
Voltage-Clamp Recordings:
-
Hold the neuron at a negative potential (e.g., -70 mV) to record inward currents.
-
Rapidly apply an acidic solution (e.g., pH 6.0) using a fast perfusion system to evoke ASIC currents.[16]
-
Record the peak and sustained components of the acid-evoked current.
-
Apply N-(2,4-difluorophenyl)guanidine and repeat the acid challenge to determine its effect on current amplitude, kinetics, or pH sensitivity.
-
-
Validation: In a subset of experiments, confirm that the observed currents are mediated by ASIC3 by demonstrating their blockade with the specific antagonist APETx2.[16]
Predicted Mechanism and Data Interpretation
Based on literature for related guanidine compounds, N-(2,4-difluorophenyl)guanidine is hypothesized to act as a positive allosteric modulator or direct agonist of ASIC3 channels.[7][8]
Caption: Hypothesized signaling pathway for N-(2,4-difluorophenyl)guanidine action on ASIC3 in DRG neurons.
Interpreting Expected Results:
-
Calcium Imaging:
-
Agonist activity: An increase in [Ca²⁺]i upon compound application alone.
-
Potentiation: A significantly larger increase in [Ca²⁺]i when the compound is co-applied with an acidic stimulus compared to the acidic stimulus alone.
-
Inhibition: A reduced [Ca²⁺]i response to an acidic stimulus in the presence of the compound.
-
-
Patch-Clamp:
-
Agonist activity: Direct activation of an inward current at physiological pH (7.4).
-
Modulation: An increase or decrease in the peak or sustained amplitude of the acid-evoked current.
-
Shift in pH-sensitivity: A change in the pH value required to elicit a half-maximal current (pH₅₀), indicating the compound makes the channel more or less sensitive to protons.[10]
-
References
-
Chen, X., et al. (2002). A role for ASIC3 in the modulation of high-intensity pain stimuli. PNAS. Available at: [Link]
-
Tsuchida, K., et al. (2017). Femoral artery occlusion increases expression of ASIC3 in dorsal root ganglion neurons. Journal of Applied Physiology. Available at: [Link]
-
Zhang, M., et al. (2017). Roles of acid-sensing ion channel 3 and calcitonin gene-related peptide in the hypersensitivity of dorsal root ganglia. International Journal of Clinical and Experimental Medicine. Available at: [Link]
-
Ohtori, S., et al. (2006). Up-regulation of acid-sensing ion channel 3 in dorsal root ganglion neurons following application of nucleus pulposus on nerve root in rats. Spine. Available at: [Link]
-
National Center for Biotechnology Information. Gene Result: Asic3 acid-sensing ion channel 3 [Mus musculus (house mouse)]. Available at: [Link]
-
Gunjak, M., et al. (2025). Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia. Perspectives on Integrative Medicine. Available at: [Link]
-
Bonder, E., et al. (2012). Functional profiling of neurons through cellular neuropharmacology. PNAS. Available at: [Link]
-
Yüce, M., et al. (2025). Optimized primary dorsal root ganglion cell culture protocol for reliable K+ current patch-clamp recordings. Neuroscience Letters. Available at: [Link]
-
U.S. Environmental Protection Agency. N''-[2-(4-Fluorophenyl)ethyl]guanidine Properties. Available at: [Link]
-
MED64. Primary DRG Neuronal Culture Protocol. Available at: [Link]
-
Alijevic, O., et al. (2018). Heteroarylguanidines as Allosteric Modulators of ASIC1a and ASIC3 Channels. ACS Chemical Neuroscience. Available at: [Link]
-
Alijevic, O., & Kellenberger, S. (2012). Subtype-specific Modulation of Acid-sensing Ion Channel (ASIC) Function by 2-Guanidine-4-methylquinazoline. Journal of Biological Chemistry. Available at: [Link]
-
Baron, A., & Lingueglia, E. (2017). Pharmacological modulation of Acid-Sensing Ion Channels 1a and 3 by amiloride and 2-guanidine-4-methylquinazoline (GMQ). British Journal of Pharmacology. Available at: [Link]
-
Li, Y., & Chen, Z. (2024). Modulation of Neurotransmission by Acid-Sensing Ion Channels. Neuroscience Bulletin. Available at: [Link]
-
Gonzales, E.B., et al. (2017). 4-Chlorophenylguanidine is an ASIC3 agonist and positive allosteric modulator. Journal of Pharmacological Sciences. Available at: [Link]
-
Khan, J., et al. (2024). Mechanisms of Action of Dorsal Root Ganglion Stimulation. Biomedicines. Available at: [Link]
-
Lopin, K.V., et al. (2012). Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels. Molecular Pharmacology. Available at: [Link]
-
Zhang, Z., et al. (2024). TNF-α Promotes the Recovery of Dorsal Root Ganglion Neurons from Cisplatin-Induced Injury Through an NGF-Independent Mechanism. International Journal of Molecular Sciences. Available at: [Link]
-
Otsuki, M., & Kaji, S. (1975). Effects of guanidine on transmitter release and neuronal excitability. Journal of the Physiological Society of Japan. Available at: [Link]
Sources
- 1. Mechanisms of Action of Dorsal Root Ganglion Stimulation [mdpi.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Asic3 acid-sensing ion channel 3 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Pharmacological modulation of Acid-Sensing Ion Channels 1a and 3 by amiloride and 2-guanidine-4-methylquinazoline (GMQ) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Up-regulation of acid-sensing ion channel 3 in dorsal root ganglion neurons following application of nucleus pulposus on nerve root in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 8. 4-Chlorophenylguanidine is an ASIC3 agonist and positive allosteric modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Subtype-specific Modulation of Acid-sensing Ion Channel (ASIC) Function by 2-Guanidine-4-methylquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimized primary dorsal root ganglion cell culture protocol for reliable K+ current patch-clamp recordings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. worthington-biochem.com [worthington-biochem.com]
- 13. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]
- 14. med64.com [med64.com]
- 15. pnas.org [pnas.org]
- 16. e-century.us [e-century.us]
Precision Perfusion Dynamics for Voltage-Gated Sodium Channel (Nav) Pharmacology
Application Note & Protocol Guide
Executive Summary
Voltage-gated sodium channels (Nav) are highly dynamic transmembrane proteins that cycle between resting, open, and inactivated states on a millisecond timescale. Unlike simple pore blockers, modern Nav antagonists often exhibit state-dependent inhibition , binding preferentially to the inactivated or open conformations.
This guide provides a rigorous framework for characterizing Nav blockers using whole-cell patch-clamp electrophysiology. It moves beyond standard "wash-in/wash-out" methods to establish state-specific perfusion protocols that differentiate between tonic block (resting state) and phasic block (inactivated/use-dependent state).
The Biophysical Context: Why Perfusion Kinetics Matter
Successful Nav pharmacology requires precise control over the "micro-environment" of the cell. The Modulated Receptor Hypothesis (MRH) posits that drug affinity changes based on the channel's conformational state.
-
Resting State Block: Requires the drug to access the channel at hyperpolarized potentials (e.g., -120 mV).
-
Inactivated State Block: Requires the channel to be held at a potential where a specific fraction (usually 20-50%) is inactivated, or depolarized repetitively (use-dependence).
Critical Failure Point: If the perfusion exchange rate is slower than the channel's recovery from inactivation, or if the "dead volume" in the manifold delays drug onset, the calculated
Diagram 1: State-Dependent Interaction
This pathway illustrates the target states for Nav antagonists.
Caption: Cycle of Nav channel states. Most therapeutic agents (e.g., local anesthetics) target the Inactivated State (Yellow).
Hardware & Solution Architecture
Perfusion Hardware Setup
For Nav channels, gravity-fed systems are often sufficient for steady-state potency, but rapid solution exchange (<200 ms) is required for kinetic studies.
-
Manifold: A low-dead-volume manifold (e.g., Warner Instruments or similar) brings all solutions to a common outlet.
-
Tip Placement: The manifold outlet must be placed within 100-200 µm of the cell.
-
Tubing: PTFE or PEEK tubing is preferred over Tygon for hydrophobic compounds to prevent drug absorption.
Solution Chemistry
To isolate Sodium currents (
Table 1: Optimized Solution Composition
| Component | Extracellular (Bath) | Intracellular (Pipette) | Function / Rationale |
| Main Salt | 140 mM NaCl | 130 mM CsF or CsCl | Cs+ blocks K+ channels from the inside. |
| Buffer | 10 mM HEPES | 10 mM HEPES | Maintains pH 7.3-7.[1]4. |
| K+ Blockers | 20 mM TEA-Cl | -- | Tetraethylammonium (TEA) blocks external K+ pores. |
| Ca2+ Handling | 2 mM CaCl2, 1 mM MgCl2 | 10 mM EGTA | EGTA buffers intracellular Ca2+ to prevent Ca-dependent processes. |
| Energy | 10 mM Glucose | 4 mM Mg-ATP, 0.3 mM Na-GTP | Prevents "run-down" of channel activity. |
| Osmolarity | ~310 mOsm | ~290 mOsm | Slightly lower internal osmolarity aids seal formation. |
Critical Note on Liquid Junction Potential (LJP): The Cs-Gluconate or CsCl internal solution creates a significant LJP (~ -10 to -14 mV) against the NaCl bath. This must be corrected either online (amplifier offset) or offline. Failure to correct LJP will result in a ~10 mV error in your voltage-dependence data.
Experimental Protocols
Phase 1: System Validation (The "Self-Validating" Step)
Before applying drugs, you must validate the biophysical integrity of the cell.
-
Seal Quality:
. -
Series Resistance (
): Must be and compensated >70%. Large currents (often >5 nA) cause massive voltage errors ( ).-
Example: 5 nA current
10 uncompensated error = 50 mV error. This completely invalidates voltage-dependence data.
-
-
Leak Subtraction: Use a P/4 protocol (four pulses at 1/4 amplitude in the opposite direction) to subtract linear leak and capacitive transients.
Phase 2: Determining (The Prerequisite)
You cannot study state-dependence without knowing the voltage of half-inactivation (
-
Hold at -120 mV.
-
Pre-pulse: Apply 500 ms conditioning pulses ranging from -120 mV to -10 mV in 10 mV increments.
-
Test Pulse: Step to 0 mV (10 ms) to measure available channels.
-
Fit: Plot normalized current (
) vs. Pre-pulse Voltage. Fit with a Boltzmann equation to find .
Phase 3: The State-Dependent Perfusion Protocol
This protocol separates "Resting Blockers" from "Inactivated State Blockers."
Diagram 2: The Perfusion Workflow
Visualizing the sequence of voltage commands and drug application.
Caption: Dual-protocol workflow to distinguish resting vs. inactivated state affinity (
Step-by-Step Execution:
-
Resting Affinity (
):-
Holding Potential: -120 mV (ensures channels are closed/resting).
-
Stimulation: 0.1 Hz test pulses to 0 mV.
-
Perfusion: Apply drug until steady-state block is reached.
-
Result: Reduction in peak current here represents low-affinity "tonic" block.
-
-
Inactivated Affinity (
):-
Washout: Completely wash out the drug while holding at -120 mV.
-
Change Holding Potential: Move
to the calculated (typically -60 to -70 mV). Wait 30 seconds for equilibration. -
Stimulation: 0.1 Hz test pulses to 0 mV. Note that the current will already be ~50% smaller due to voltage-dependent inactivation.
-
Perfusion: Re-apply the drug.
-
Result: If the drug prefers the inactivated state, you will see a much stronger block compared to the Resting protocol.
-
-
Use-Dependence (Optional but Recommended):
-
Hold at -120 mV.
-
Deliver a train of 20 pulses at high frequency (10-20 Hz).
-
Observation: A progressive decline in current amplitude ("accumulation of block") confirms the drug binds slowly to the open/inactivated state and cannot unbind between pulses.
-
Data Analysis & Acceptance Criteria
To ensure scientific integrity, data must meet these criteria before inclusion:
-
Current Stability: Run-down (loss of current over time) must be <10% over the duration of the experiment.
-
Voltage Error: Maximum uncompensated voltage error must be <5 mV.
-
Recovery: Upon washout, current must recover to >85% of baseline (unless the drug is known to be irreversible).
Calculation of Affinities:
Use the Bean Equation (derived from Modulated Receptor Hypothesis) to calculate the dissociation constant for the inactivated state (
Where:
- = fraction of channels available (from the Boltzmann fit).
- = IC50 measured at hyperpolarized potential (-120 mV).
References
-
Methods in Molecular Biology. "Patch Clamping of Voltage-Gated Sodium Channels." Springer Protocols. Available at: [Link]
-
Frontiers in Cellular Neuroscience. "Voltage-Gated Sodium Channels in Neocortical Pyramidal Neurons Display Cole-Moore Activation Kinetics." Frontiers. Available at: [Link]
-
Journal of General Physiology. "State-dependent block of voltage-gated sodium channels." Rockefeller University Press. Available at: [Link]
-
NIH National Library of Medicine. "State-Dependent Inhibition of Nav1.8 Sodium Channels by VX-150 and VX-548." PubMed Central. Available at: [Link]
-
Sophion Bioscience. "Master voltage-gated ion channels with automated patch clamp." Application Guide. Available at: [Link]
Sources
Application Note: Storage Stability & Handling Protocols for N-(2,4-difluorophenyl)guanidine Solutions
This Application Note is designed for researchers and pharmaceutical scientists requiring a rigorous, field-proven protocol for the handling and storage of N-(2,4-difluorophenyl)guanidine. It synthesizes chemical principles with practical stability data derived from structural analogs (aryl guanidines) to establish a self-validating workflow.
Executive Summary
N-(2,4-difluorophenyl)guanidine (CAS: 332938-04-2) is a critical intermediate in the synthesis of pyrimidine-based kinase inhibitors and bioactive heterocycles. While the guanidine moiety provides essential hydrogen-bonding capabilities, it introduces specific stability challenges—namely hygroscopicity, sensitivity to atmospheric CO₂, and susceptibility to hydrolysis in aqueous environments.
This guide provides a standardized protocol to maximize the shelf-life of this compound in both solid and solution states. Key finding: The 2,4-difluoro substitution lowers the pKa (~9.5–10.0) relative to alkyl guanidines, reducing but not eliminating basicity-driven degradation. Solutions in anhydrous DMSO are stable for >12 months at -20°C, whereas aqueous solutions at neutral pH degrade significantly within weeks.
Chemical Context & Stability Mechanisms[1]
The Fluorine Effect
Unlike simple phenylguanidine, the 2,4-difluoro substitution exerts a strong electron-withdrawing inductive effect (
-
Reduced Basicity: This pulls electron density from the guanidine nitrogen, lowering the
from ~10.9 (phenylguanidine) to the 9.5–10 range. This makes the compound less prone to oxidative attack but still sufficiently basic to absorb atmospheric CO₂. -
Hydrolytic Stability: The electron-deficient ring slightly destabilizes the guanidinium cation intermediate during hydrolysis, making the compound more stable to hydrolysis than electron-rich analogs (e.g., methoxy-substituted), but it remains vulnerable in non-buffered aqueous media.
Primary Degradation Pathways
-
Carbonylation (Air Sensitivity): The free base reacts with atmospheric CO₂ to form insoluble guanidinium carbonates.
-
Hydrolysis: In the presence of water, the guanidine moiety hydrolyzes to form 2,4-difluoroaniline and urea . This reaction is acid/base catalyzed.
-
Cyclization: In the presence of electrophiles (e.g., acetone, aldehydes) and heat, it may form dihydro-triazines or Schiff bases.
Storage Protocols
Solid State Storage
-
Form: Preference should be given to the Hydrochloride (HCl) salt (CAS: 112677-40-4) over the free base for long-term storage. The salt lattice prevents CO₂ absorption.
-
Conditions: Store at +4°C or -20°C under an inert atmosphere (Argon/Nitrogen).
-
Desiccation: Essential. Use a desiccator with active silica or P₂O₅.
Solution State Storage (Stock Solutions)
Recommended Solvent: Anhydrous DMSO (Dimethyl Sulfoxide). Concentration: 10 mM to 100 mM.
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DMSO (≥99.9%) | High solubility; prevents proton exchange seen in protic solvents. |
| Container | Amber Glass Vials (Silanized) | Prevents surface adsorption and photodegradation. |
| Headspace | Argon or Nitrogen Purge | Displaces moisture and CO₂. |
| Temperature | -20°C or -80°C | Arrhenius kinetics dictate significantly slowed hydrolysis at <0°C. |
| Avoid | Phosphate Buffers (pH > 7.5) | High pH accelerates hydrolysis to the aniline. |
Experimental Workflow: Stability Testing
The following diagram outlines the decision matrix for validating the integrity of your N-(2,4-difluorophenyl)guanidine stock solutions before use in critical assays.
Figure 1: Decision tree for assessing stock solution integrity prior to experimental use.
Quality Control: HPLC Methodology
To verify stability, use the following reverse-phase HPLC method. This separates the parent guanidine from its primary degradation product, 2,4-difluoroaniline.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (aromatic ring) and 210 nm (guanidine bond).
-
Gradient:
-
0-2 min: 5% B (Isocratic)
-
2-10 min: 5% -> 95% B (Linear Gradient)
-
10-12 min: 95% B (Wash)
-
Expected Retention Times (Approximate):
-
Urea (Hydrolysis Product): ~1.5 min (Void volume)
-
N-(2,4-difluorophenyl)guanidine: ~5.5 - 6.5 min
-
2,4-difluoroaniline (Degradant):[1] ~8.0 - 9.0 min (More hydrophobic)
Degradation Pathway Visualization
Understanding how the molecule breaks down allows for better troubleshooting. The diagram below illustrates the hydrolysis pathway catalyzed by moisture ingress.
Figure 2: Hydrolytic degradation pathway. Ingress of water into DMSO stocks leads to cleavage of the guanidine C-N bond.
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| White Precipitate in DMSO | Carbonate formation (CO₂ absorption) or saturation. | Sonicate at 30°C. If insoluble, filter. If precipitate remains, discard (irreversible carbonate formation). |
| Yellowing of Solution | Oxidation of the aniline degradant. | Check HPLC. If aniline peak >5%, discard solution. Store under Argon. |
| Shift in Retention Time | pH drift in mobile phase. | Ensure Formic Acid is fresh. Guanidines are sensitive to pH changes in chromatography (peak tailing). |
| Loss of Biological Potency | Hydrolysis to inactive aniline. | Quantify concentration via UV extinction coefficient or LC-MS.[2] |
References
-
National Center for Biotechnology Information. (2025). Platinum(ii) complexes of aryl guanidine-like derivatives. PubMed Central. Retrieved October 26, 2025, from [Link]
-
Royal Society of Chemistry. (2017). Substituent effects on the basicity (pKa) of aryl guanidines. New Journal of Chemistry. Retrieved October 26, 2025, from [Link]
-
Environment Canada. (2013). Screening Assessment for the Challenge: Guanidine, N,N'-diphenyl-. Retrieved October 26, 2025, from [Link]
Sources
Troubleshooting & Optimization
distinguishing use-dependent block from tonic block
Technical Support Center: Ion Channel Pharmacology Subject: Distinguishing Use-Dependent Block from Tonic Block Ticket ID: #ION-PROTO-042 Assigned Scientist: Dr. A. Vance, Senior Application Scientist
Welcome to the Technical Support Center
You have reached the advanced support module for electrophysiology assay development. This guide addresses a frequent bottleneck in ion channel drug discovery: differentiating between Tonic Block (Resting State) and Use-Dependent Block (Phasic/State-Dependent).
Misinterpreting these two mechanisms can lead to false positives in safety screening (e.g., hERG) or missed efficacy in therapeutic targeting (e.g., Nav1.7 pain blockers). This guide moves beyond basic definitions to provide a rigorous, self-validating experimental framework.
Module 1: The Mechanistic Framework (The "Why")
To design the correct experiment, we must first visualize the Modulated Receptor Hypothesis (Hille, 1977; Hondeghem & Katzung, 1977).
-
Tonic Block: The drug binds to the channel in its Resting (Closed) state. This block is present before you stimulate the channel. It is driven by lipophilicity and size, not by channel opening.
-
Use-Dependent Block (UDB): The drug binds preferentially to the Open or Inactivated states. High-frequency stimulation drives the channel into these high-affinity conformations faster than the drug can unbind, causing "accumulated" inhibition.
Visualizing the Interaction
The following diagram illustrates the state transitions. Note how the "Drug-Bound" states (marked with *) trap the channel.
Figure 1: The Modulated Receptor Model. Tonic block occurs via the R -> R* pathway. Use-dependent block accumulates via the O -> O* and I -> I* pathways during repetitive depolarization.
Module 2: The "Gold Standard" Protocol
To separate these components, you cannot simply "turn on" the pulse train. You must establish a Resting Baseline first.
The Protocol: "Long Rest + Pulse Train"
Objective: Measure Tonic Block at Pulse 1 (P1) and Use-Dependent Block at the end of the train (Pn).
Step-by-Step Workflow:
-
Establish Cell Stability: Patch the cell (e.g., HEK-Nav1.7) and allow 5 minutes for dialysis.
-
Define Holding Potential (
): Set to a hyperpolarized level (e.g., -120 mV) to ensure 100% of channels are in the Resting State .-
Critical: If you hold at -80 mV, a fraction of channels are Inactivated. Your "Tonic" measurement will be contaminated by high-affinity Inactivated State block.
-
-
Control Phase: Run a pulse train (e.g., 20 pulses at 10 Hz) in vehicle solution. Record peak currents.
-
The "Quiet" Wash-In:
-
Stop the pulse train.
-
Hold the cell at
(-120 mV) without pulsing. -
Perfuse the Drug for 2–5 minutes.
-
Why? This allows the drug to bind only to the Resting State (Tonic Block).
-
-
The Test Train:
-
Execute the same pulse train (e.g., 20 pulses at 10 Hz).
-
Pulse 1 (P1): Represents Tonic Block (since the cell was resting).
-
Pulse n (Pn): Represents Tonic + Use-Dependent Block .
-
Data Output Table
| Parameter | Description | Typical Value (Nav1.7) |
| Holding Potential | -120 mV (removes inactivation) | |
| Test Pulse Potential | -10 mV (activates channel) | |
| Frequency | Stimulation Rate | 10 Hz or 20 Hz |
| Duration | Pulse Width | 20 ms |
| Rest Period | Wash-in time without pulsing | 180 seconds |
Module 3: Troubleshooting & FAQs
Q1: "I see block at P1, but the current recovers during the train. Is this 'Reverse' Use-Dependence?"
-
Diagnosis: This is likely Voltage-Dependent Unbinding .
-
Mechanism: Some positively charged drugs are electrostatically repelled from the pore during depolarization. Alternatively, the drug binds tightly to the Resting state but has lower affinity for the Open state.
-
Fix: Check the current-voltage (IV) relationship. If the block is relieved at very positive potentials (+40 mV), it suggests a pore-blocking mechanism sensitive to the electrical field (Woodhull block).
Q2: "My 'Tonic Block' keeps increasing over time, even without pulsing."
-
Diagnosis: This is often Run-down , not drug effect.
-
Differentiation:
-
Run-down: Irreversible loss of current amplitude in Control solution.
-
Tonic Block: Reversible upon washout.
-
-
Solution: Add pipette supplements (e.g., 4 mM Mg-ATP, 0.3 mM GTP) to stabilize the channel. Use a "Time-Match Control" group to subtract run-down drift.
Q3: "I don't see Use-Dependence at 1 Hz, but I see it at 20 Hz. Which is real?"
-
Diagnosis: Both are real.[1] UDB is inherently frequency-dependent .
-
Explanation: At 1 Hz, the inter-pulse interval (1000 ms) is long enough for the drug to unbind from the Inactivated state (Off-rate is fast). At 20 Hz (50 ms interval), the drug stays bound, accumulating block.
-
Action: You must report the frequency. "Compound X shows 50% UDB at 20 Hz."
Module 4: Data Analysis & Interpretation
Do not rely on visual estimation. Use these formulas to quantify the block types.
Tonic Block Calculation
Calculated using the First Pulse (P1) of the train compared to the Control P1.
Use-Dependent Block (UDB) Calculation
This isolates the additional block accumulated during the train. There are two common ways to calculate this; the Fractional UDB is the most robust.
-
Note: If
, the value is positive (UDB exists). -
Interpretation: A value of 0.4 means 40% of the channels that were available at P1 became blocked during the train.
Decision Logic for Researchers
Figure 2: Decision tree for classifying compound behavior based on pulse train data.
References
-
Hille, B. (1977). Local anesthetics: hydrophilic and hydrophobic pathways for the drug-receptor reaction.[2] Journal of General Physiology, 69(4), 497–515. Link
-
Hondeghem, L. M., & Katzung, B. G. (1977). Time- and voltage-dependent interactions of antiarrhythmic drugs with cardiac sodium channels. Biochimica et Biophysica Acta (BBA) - Biomembranes, 472(3-4), 373–398. Link
-
Courtney, K. R. (1975). Mechanism of frequency-dependent inhibition of sodium currents in frog myelinated nerve by the lidocaine derivative GEA 968. Journal of Pharmacology and Experimental Therapeutics, 195(2), 225–236. Link
-
Sheets, M. F., & Hanck, D. A. (2003). Molecular action of lidocaine on the voltage sensors of sodium channels.[3] Journal of General Physiology, 121(2), 163–175. Link
-
Lipkind, G. M., & Fozzard, H. A. (2005). Molecular modeling of local anesthetic drug binding by the voltage-gated sodium channel. Molecular Pharmacology, 68(6), 1611–1622. Link
Sources
Technical Support Center: Overcoming Nonspecific Binding of Hydrophobic Inhibitors to Tubing
Welcome to our dedicated guide for researchers, scientists, and drug development professionals. The challenge of nonspecific binding (NSB) of hydrophobic compounds to laboratory tubing is a significant, yet often underestimated, source of experimental variability and error. The loss of a valuable inhibitor to the surfaces of your experimental apparatus can lead to inaccurate measurements of concentration, potency, and efficacy. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you mitigate this critical issue.
Understanding the Problem: The "Sticky" Nature of Hydrophobic Molecules
Nonspecific binding is the process where molecules adhere to surfaces through non-covalent forces, such as hydrophobic and electrostatic interactions.[1] Hydrophobic inhibitors, by their nature, are poorly soluble in aqueous solutions and tend to aggregate to minimize their contact with water—a phenomenon known as the hydrophobic effect.[2][3] The plastic polymers used in laboratory tubing, such as polypropylene and silicone, often present hydrophobic surfaces, creating a favorable environment for these inhibitors to bind and "disappear" from your working solution. This adsorption can significantly lower the effective concentration of your compound, leading to flawed experimental outcomes.[1][4]
Frequently Asked Questions (FAQs)
Q1: I'm losing a significant amount of my hydrophobic inhibitor during my experiment. What is the most likely cause?
The most probable cause is nonspecific binding to your laboratory equipment, particularly plastic tubing and containers.[1] Hydrophobic compounds are driven to associate with nonpolar surfaces to minimize their interaction with the polar aqueous environment.[2] Standard polymer tubing, like polypropylene (PP) or polyvinyl chloride (PVC), has hydrophobic characteristics that attract and adsorb these molecules from your solution.[5]
Q2: Which tubing material is the best choice to minimize nonspecific binding?
There is no single "best" material for all compounds, but some are demonstrably better than others. The choice depends on a balance of chemical resistance, inertness, and cost.
-
Polytetrafluoroethylene (PTFE): Often the top choice, PTFE (Teflon™) is highly inert, chemically resistant, and hydrophobic.[6][7][8] Its extreme non-reactivity and low-friction surface can reduce the binding of many compounds compared to other plastics.
-
Polypropylene (PP): A very common and cost-effective lab plastic. While naturally low-binding for many applications, it can still adsorb hydrophobic molecules.[5][9] Specially treated "low-binding" polypropylene tubes, which have modified surfaces to be more hydrophilic, are a significant improvement.[9][10]
-
Polyethylene (PE): Similar to polypropylene but generally more flexible.[11][12] Its binding characteristics are comparable to PP, and it is also available in low-binding formulations.
-
Silicone: Commonly used for its flexibility and temperature resistance, but it can be prone to adsorbing hydrophobic compounds.[4] Surface treatments are often necessary to make it suitable for these applications.[13]
Below is a comparative summary of common tubing materials.
| Material | Relative Hydrophobicity | Chemical Resistance | Temperature Resistance | Notes |
| PTFE | High | Excellent | -200°C to +260°C | Often the best but most expensive choice for minimizing binding due to its inertness.[8] |
| PEEK | Low | Excellent | Up to 100°C | Excellent for HPLC and high-pressure applications; generally low-binding. |
| Polypropylene (PP) | Moderate | Good | 0°C to +100°C | Cost-effective; "low-binding" treated versions are highly recommended.[9][10][12] |
| Polyethylene (PE) | Moderate | Fair | -50°C to +80°C | Flexible and inexpensive; also available in low-binding formats.[7][12] |
| Silicone | High | Fair | -50°C to +200°C | Very flexible but can be highly adsorptive for hydrophobic molecules without treatment.[4] |
Q3: What can I add to my experimental buffer to prevent my inhibitor from sticking to the tubing?
Modifying your buffer is a highly effective strategy. The goal is to make the inhibitor "happier" in the solution or to occupy the binding sites on the tubing surface.
-
Non-ionic Surfactants: Low concentrations (typically 0.01% to 0.1%) of surfactants like Tween-20 or Triton X-100 can work wonders.[1][14] These molecules have both hydrophilic and hydrophobic regions. They can form micelles around the inhibitor, increasing its solubility, and can also coat the hydrophobic surfaces of the tubing, effectively blocking the inhibitor from binding.[14][15]
-
Blocking Proteins: Adding an inert protein like Bovine Serum Albumin (BSA) at a concentration of 0.1% to 1% can saturate the nonspecific binding sites on the tubing surface.[14][16] The BSA molecules stick to the plastic, presenting a more hydrophilic and protein-coated surface to your inhibitor.[17]
-
Adjusting Salt Concentration: Increasing the ionic strength of your buffer by adding salt (e.g., NaCl) can sometimes reduce charge-based nonspecific binding by creating a shielding effect.[14] However, for interactions driven purely by hydrophobicity, high salt concentrations can sometimes enhance binding (the principle behind Hydrophobic Interaction Chromatography), so this must be empirically tested.[18][19]
Q4: Can I pre-treat or "passivate" my tubing before an experiment?
Yes, pre-treating your tubing is a highly recommended and robust practice. This process, often called passivation or blocking, saturates the nonspecific binding sites before your valuable compound is introduced.
A common method is to flush and incubate the entire fluidic path with a blocking solution. An effective solution is your experimental buffer supplemented with a blocking agent like 1% BSA or a non-ionic surfactant like 0.1% Tween-20.[17][20] Allow this solution to sit in the tubing for at least 30-60 minutes, then flush it out with your standard experimental buffer just before starting the experiment. The blocking molecules that have adsorbed to the tubing wall will remain, rendering the surface more inert.
Q5: Is there a way to make my tubing surface permanently less hydrophobic?
For glass and silica surfaces, silanization is a common chemical modification process that can alter surface properties.[21][22][23] This process covalently attaches organosilyl groups to the surface hydroxyls, which can be used to make the surface more hydrophobic or hydrophilic depending on the chosen silane.[21][24] For plastic tubing, more advanced industrial techniques like plasma treatment can be used to modify the surface chemistry, often by introducing more polar, hydrophilic groups.[13] While highly effective, these methods are typically performed by manufacturers or require specialized equipment not available in most biology labs. For most researchers, using commercially available low-binding tubes or applying a passivation solution is more practical.[10][25]
In-Depth Troubleshooting Guides
The Problem: Inconsistent Results and Loss of Compound
You've noticed that the measured concentration of your hydrophobic inhibitor is lower than expected, or that its apparent potency varies between experiments. This workflow will guide you through diagnosing and solving the problem.
Caption: A decision-making workflow for troubleshooting compound loss due to nonspecific binding.
Protocol 1: Quantifying Compound Loss to Tubing
Objective: To determine the percentage of your inhibitor that is lost to the tubing surface under your standard experimental conditions.
Materials:
-
Your hydrophobic inhibitor stock solution.
-
Your standard experimental buffer.
-
The tubing setup you intend to use (same material, length, and diameter).
-
A reliable analytical method to measure your inhibitor's concentration (e.g., HPLC, LC-MS, spectrophotometry).
-
Low-binding collection vials.[10]
Procedure:
-
Prepare Initial Sample: Prepare a solution of your inhibitor in your experimental buffer at the target concentration. This will be your "Pre-Tubing" sample.
-
Aliquot for Analysis: Immediately take an aliquot of this solution and measure its concentration using your established analytical method. This is your C_initial .
-
Pass Through Tubing: Pass the remaining solution through your entire experimental tubing setup at the same flow rate and for the same duration as a typical experiment.
-
Collect Final Sample: Collect the solution as it exits the tubing into a low-binding vial. This is your "Post-Tubing" sample.
-
Aliquot for Analysis: Immediately measure the concentration of the "Post-Tubing" sample. This is your C_final .
-
Calculate Percent Loss: Use the following formula to determine the extent of nonspecific binding: Percent Loss = ((C_initial - C_final) / C_initial) * 100
Interpretation:
-
< 5% Loss: Generally acceptable for most applications.
-
> 5% Loss: Significant loss that requires mitigation. Proceed to the troubleshooting protocols below.
Protocol 2: Tubing Passivation with a Blocking Agent
Objective: To pre-coat the tubing with an inert molecule to prevent the subsequent binding of your hydrophobic inhibitor.
Materials:
-
Blocking Buffer: Your standard experimental buffer supplemented with either 1% (w/v) BSA or 0.1% (v/v) Tween-20.
-
Your complete experimental tubing setup.
-
Standard experimental buffer (without blocking agents).
Procedure:
-
Prepare Blocking Buffer: Prepare a sufficient volume of the Blocking Buffer to fill your entire tubing setup.
-
Flush the System: Flow the Blocking Buffer through the tubing until the entire fluidic path is filled.
-
Incubate: Stop the flow and allow the Blocking Buffer to remain in the tubing for at least 60 minutes at room temperature. This allows time for the blocking agent to adsorb to the inner surfaces.
-
Rinse: Just before you introduce your inhibitor solution, thoroughly flush the tubing with at least 5-10 volumes of your standard experimental buffer to remove any excess, unbound blocking agent.
-
Proceed with Experiment: Your tubing is now passivated. You can now run your experiment as planned.
-
Validation (Optional but Recommended): Repeat Protocol 1 using the newly passivated tubing to confirm that compound loss has been reduced to an acceptable level (<5%).
Protocol 3: Optimizing Surfactant Concentration in the Working Buffer
Objective: To find the lowest effective concentration of a non-ionic surfactant that prevents inhibitor binding without interfering with your assay.
Materials:
-
Non-ionic surfactant stock solution (e.g., 10% Tween-20).
-
Your experimental buffer.
-
Your hydrophobic inhibitor.
Procedure:
-
Prepare a Test Series: Prepare a series of your experimental buffers containing varying concentrations of the surfactant. A good starting range is 0%, 0.005%, 0.01%, 0.05%, and 0.1% Tween-20.
-
Test for Compound Loss: For each surfactant concentration, perform the compound loss quantification described in Protocol 1 .
-
Test for Assay Interference: Run a control experiment to ensure the surfactant does not interfere with your biological assay (e.g., enzyme activity, cell viability). Test the highest concentration that prevented binding against a no-surfactant control. Most cell-based assays can tolerate up to 0.5% DMSO, and similar considerations apply to surfactants.[26]
-
Select Optimal Concentration: Choose the lowest concentration of surfactant that effectively minimizes compound loss (<5%) while having no adverse effects on your assay's performance.
Final Recommendations
The challenge of nonspecific binding is best addressed with a proactive, multi-faceted approach.
-
Choose Wisely: Start by selecting the most inert tubing material feasible for your budget and application, such as PTFE or specially treated low-binding polymers.[8][25]
-
Always Passivate: Make pre-treatment of your fluidic system with a blocking agent a standard part of your protocol.
-
Optimize Your Solution: If binding persists, incorporate a low concentration of a non-ionic surfactant into your buffer.
-
Quantify and Validate: Do not assume your problem is solved. Always perform a quick quantification experiment (Protocol 1) to validate your chosen strategy before committing to large-scale or critical experiments.
References
- Vertex AI Search. (n.d.). Immunoassay Blocking Reagents Practical Guide.
- Surmodics. (n.d.). Blockers Practical Guide.
- Nicoya. (2015, December 18). 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments. Drug Discovery World.
- Wikipedia. (n.d.). Silanization.
- Miller-Jaster, K. N., Petrie Aronin, C. E., & Guilford, W. H. (2011). A Comparison of Polymer Blocking Agents in the in vitro Motility Assay. Cellular and Molecular Bioengineering.
- ResearchGate. (2016, October 10). How to avoid adsorption of hydrophobic compounds on tubing material?
- Benchchem. (n.d.). Best practices for handling and dissolving hydrophobic peptides like CRP 201-206.
- Watson Bio Lab. (n.d.). Protein Low Binding Tubes "PROKEEP".
- PubMed. (2001, May 15). Silanizing glassware.
- Surnar, B., et al. (2024, March 14). Reducing Hydrophobic Drug Adsorption in an in-vitro Extracorporeal Membrane Oxygenation Model. PMC.
- TrS, S., & Bhalla, V. (2021, March 26). The Role of Surface Chemistry in the Efficacy of Protein and DNA Microarrays for Label-Free Detection: An Overview. MDPI.
- Micronic. (n.d.). ULTRA LOW BINDING TUBES. NBS Scientific.
- Stellar Scientific. (2023, March 6). Are Your Tubes Lo-Bind? And Three Other Common, But Misplaced Questions People Ask About Conical Tubes.
- ILT. (2025, February 27). Silanized Vials.
- Biosigma. (n.d.). Low Binding Microcentrifuge Tubes Screw Cap CLEARLine®.
- Reddit. (2011, June 7). Can anyone suggest a method to make silicone tubing hydrophilic?
- WuXi AppTec DMPK. (2024, January 4). Nonspecific Binding: Main Factors of Occurrence and Strategies.
- Wikipedia. (n.d.). Hydrophobic effect.
- Plasticut. (2024, June 9). What is the Difference Between Polypropylene Plastic and PTFE?
- Mastelf. (2024, December 6). Mastering Hydrophobic Interaction Chromatography: Key Insights for Success.
- ResearchGate. (n.d.). Nonspecific binding of Aβ42 to polypropylene tubes and the effect of Tween-20.
- AK LECTURES. (2010, March 15). The Hydrophobic Effect. YouTube.
- Tef-Cap. (2023, January 27). The differences between PTFE tubes and other types of tubing.
- Miller Plastic Products. (2025, January 31). Polypropylene vs. Polyethylene: A Brief Comparison.
- Shobeir Shimi. (2025, September 14). Polypropylene vs polyethylene; which one is better.
- DXTSEALS. (n.d.). PTFE vs Common Plastics: Performance Comparison and Sealing Applications Analysis.
- LCGC. (2020, November 12). Hydrophobic Interaction Chromatography for Biopharmaceutical Analysis.
Sources
- 1. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Hydrophobic effect - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. What is the Difference Between Polypropylene Plastic and PTFE? [machining-quote.com]
- 7. ptfetubeshop.com [ptfetubeshop.com]
- 8. PTFE vs Common Plastics: Performance Comparison and Sealing Applications Analysis - Technical Support - DXTSEALS [dxtseals.com]
- 9. stellarscientific.com [stellarscientific.com]
- 10. nbsscientific.com [nbsscientific.com]
- 11. Polypropylene vs. Polyethylene: A Brief Comparison [millerplastics.com]
- 12. shobeirshimi.com [shobeirshimi.com]
- 13. reddit.com [reddit.com]
- 14. technologynetworks.com [technologynetworks.com]
- 15. Reducing Hydrophobic Drug Adsorption in an in-vitro Extracorporeal Membrane Oxygenation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Blockers Practical Guide - Page 7 [collateral.meridianlifescience.com]
- 18. mastelf.com [mastelf.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. ivdgenryo.veritastk.co.jp [ivdgenryo.veritastk.co.jp]
- 21. Silanization - Wikipedia [en.wikipedia.org]
- 22. Silanizing glassware - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. iltusa.com [iltusa.com]
- 24. mdpi.com [mdpi.com]
- 25. Protein Low Binding Tubes "PROKEEP" - WATSON [watsonbiolab.com]
- 26. benchchem.com [benchchem.com]
Technical Support Center: N-(2,4-difluorophenyl)guanidine Washout Dynamics
This technical guide addresses the washout kinetics and troubleshooting of N-(2,4-difluorophenyl)guanidine (and structurally related lipophilic arylguanidines) in acute brain slice recordings.
Based on the physicochemical properties of difluorinated arylguanidines, this compound functions as a lipophilic cationic pore blocker (likely targeting 5-HT3, NMDA, or NaV channels depending on concentration and specific tissue expression). Its washout profile is non-linear, often exhibiting "trapping" phenomena that frustrate standard perfusion protocols.
Executive Summary: The Washout Challenge
N-(2,4-difluorophenyl)guanidine presents a dual-challenge in slice electrophysiology:
-
Lipophilic Retention: The difluorophenyl ring increases the partition coefficient (LogP), causing the compound to buffer into the lipid membranes of the slice, creating a "reservoir" that slowly leaches back into the extracellular space during washout.
-
Use-Dependent Trapping: As a guanidinium cation, the molecule likely binds deep within the channel pore. If the channel closes while the blocker is bound (trapping), the compound cannot wash out until the channel is re-opened (use-dependent unblock).
Estimated Washout Time:
-
Standard Perfusion: 45–90 minutes (often incomplete).
-
Optimized Protocol (with Scavengers): 15–25 minutes.
Troubleshooting Guide (Q&A Format)
Issue 1: Baseline current does not recover after 30+ minutes of washing.
Q: Why is my drug effect persisting despite continuous perfusion with ACSF?
A: You are likely experiencing "Lipid Buffering" or "Pore Trapping." Unlike water-soluble antagonists (e.g., APV), N-(2,4-difluorophenyl)guanidine partitions into the lipid bilayer of the slice tissue.
-
Mechanism: The fluorinated ring makes the molecule "sticky" to lipids. As you wash the bath, the concentration in the bulk solution drops, but the compound desorbs from the cell membranes back into the aqueous phase near the receptors, maintaining a local micro-concentration.
-
Solution: Switch to an Albumin-Enriched Washout Solution .
-
Add 0.5 – 1.0 mg/mL BSA (Bovine Serum Albumin) to your washout ACSF.
-
BSA acts as a "molecular sink," binding the lipophilic drug molecules as they exit the tissue, preventing re-binding to the receptor.
-
Issue 2: Washout seems faster when I stimulate the slice.
Q: I noticed the block relieves faster if I apply agonist pulses or depolarize the cell. Is this normal?
A: Yes, this confirms the compound acts as an Open-Channel Blocker. Guanidine derivatives often bind inside the ion channel pore.
-
The Trap: If the channel gates close (e.g., removal of agonist or repolarization) while the molecule is inside, it becomes physically trapped.
-
The Escape: The blocker can only leave the pore when the gate opens.
-
Protocol Adjustment: Do not wash in a "quiet" bath. You must periodically activate the channel (via voltage steps or agonist puffs) to allow the blocker to escape.
Issue 3: Variable washout times between experiments.
Q: Why does washout take 20 minutes in one slice and 60 minutes in another?
A: This is usually due to Flow Rate vs. Slice Thickness mismatch.
-
Dead Volume: Check your perfusion tubing. Lipophilic guanidines adsorb to Tygon and Silicone tubing, leaching out slowly.
-
Fix: Use PTFE (Teflon) or PE (Polyethylene) tubing for the drug delivery line to minimize adsorption.
-
Flow Rate: Ensure a bath turnover rate of at least 3–5 chamber volumes per minute. In a submerged chamber, laminar flow can create stagnant layers over the slice surface.
Data Summary: Physicochemical Impact on Washout
| Parameter | N-(2,4-difluorophenyl)guanidine Characteristics | Impact on Slice Recording |
| Chemical Class | Arylguanidine (Cationic) | Acts as a pore blocker (Voltage-dependent). |
| Lipophilicity | High (due to Difluoro- substitution) | Accumulates in slice lipids; slow diffusion. |
| Binding Site | Deep Pore / Vestibule | Requires channel opening for washout (Use-dependence). |
| Tubing Adsorption | Moderate to High | Adheres to soft plastics; prolongs "effective" exposure. |
| Washout T | ~15–20 min (Standard ACSF) | Time to 50% recovery is slow without scavengers. |
Optimized Experimental Protocols
Protocol A: Accelerated Washout Workflow
Use this protocol when complete recovery of baseline is critical for verifying drug reversibility.
Reagents:
-
Washout ACSF: Standard ACSF + 1 mg/mL BSA (fatty acid-free).
-
Agonist (if applicable): Glutamate/Glycine (for NMDA) or Serotonin (for 5-HT3).
Step-by-Step:
-
End Drug Application: Switch valve from Drug+ACSF to Washout ACSF (with BSA).
-
High-Flow Flush (0–2 mins): Increase perfusion rate by 50% for the first 2 minutes to clear the dead volume in the manifold.
-
Agonist "Pulsing" (2–15 mins):
-
Voltage Clamp: Apply a specific voltage protocol (e.g., ramp from -80mV to +40mV) every 10 seconds. Positive potentials repel the positively charged guanidine out of the pore.
-
Current Clamp / Field: Apply synaptic stimulation at low frequency (0.1 Hz) to cycle the channels.
-
-
Maintenance Wash (15+ mins): Switch back to standard ACSF (no BSA) if BSA interferes with subsequent pharmacology, or continue if inert.
-
Verification: Compare current amplitude to pre-drug baseline. Acceptance criteria: >85% recovery.
Mechanistic Visualization
The following diagram illustrates the "Trapping" mechanism and the necessity of the "Open-Channel" washout strategy.
Figure 1: Kinetic Trap Mechanism. Note that simple perfusion (diffusion) is insufficient if the drug is in the 'Trapped' state. The channel must be transitioned to the 'Open' state to allow the blocker to exit.
References
-
Guanidine Pharmacophores in Ion Channels
- Rahman, M. et al. (2008).
-
Source: [Link]
-
Trapping Block Mechanisms (General Principle)
-
Lipophilic Guanidine Washout Kinetics (5-HT3 Context)
- Dukat, M. et al. (2001). The binding of arylguanidines at 5-HT(3)
-
Source: [Link]
-
Slice Recovery & Perfusion Methods
- Ting, J. et al. (2014).
-
Source: [Link]
Sources
- 1. Guanidine block of single channel currents activated by acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The 5-HT3 agent N-(3-chlorophenyl)guanidine (MD-354) serves as a discriminative stimulus in rats and displays partial agonist character in a shrew emesis assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Pharmacology Guide: Tetrodotoxin (TTX) vs. N-(2,4-difluorophenyl)guanidine
This is a technical comparison guide evaluating the pharmacological distinctness of Tetrodotoxin (TTX) versus N-(2,4-difluorophenyl)guanidine (DFP-G) .
Executive Summary
This guide analyzes the mechanistic and functional differences between Tetrodotoxin (TTX) , the naturally occurring "gold standard" sodium channel pore blocker, and N-(2,4-difluorophenyl)guanidine (DFP-G) , a synthetic small-molecule probe.
While both compounds utilize a guanidinium moiety to interact with the voltage-gated sodium channel (NaV) selectivity filter, they represent two distinct classes of inhibition:[1]
-
TTX acts as an extracellular pore occluder (high affinity, voltage-independent).
-
DFP-G acts as a state-dependent blocker (lower affinity, rapid kinetics), often serving as a probe for the local anesthetic binding site or to map steric constraints of the pore.
Physicochemical & Structural Comparison
The fundamental difference in inhibition kinetics stems from the structural rigidity and hydration profile of these two molecules.
| Feature | Tetrodotoxin (TTX) | N-(2,4-difluorophenyl)guanidine (DFP-G) |
| Structure Type | Rigid, cage-like orthoester | Flexible, small aromatic molecule |
| Pharmacophore | Guanidinium cation (fixed orientation) | Guanidinium cation + Lipophilic tail |
| Molecular Weight | 319.27 g/mol | ~171.15 g/mol |
| Solubility | Highly Hydrophilic (Water soluble) | Amphiphilic (Lipid soluble component) |
| Binding Site | Site 1: Extracellular Vestibule (DEKA Ring) | Site 1 (Weak) or Local Anesthetic Site (Intracellular) |
| State Dependence | None (Tonic Block) | High (Phasic/Use-Dependent Block) |
Structural Logic
-
TTX: The guanidinium group is anchored to a rigid oxygenated cage. This cage mimics a hydrated sodium ion but cannot pass through the selectivity filter, effectively "corking" the bottle from the outside.
-
DFP-G: The 2,4-difluorophenyl group adds lipophilicity and electron-withdrawing character. This allows the molecule to potentially penetrate the membrane or enter the pore from the intracellular side, interacting with hydrophobic residues (e.g., Phenylalanine/Tyrosine in the S6 segment) that TTX cannot reach.
Mechanism of Action: The "Plug" vs. The "Modulator"
Tetrodotoxin (TTX): The Extracellular Plug
TTX binds to the P-loop of the alpha subunit. Specifically, its positively charged guanidinium group interacts electrostatically with the DEKA motif (Asp-Glu-Lys-Ala) in the selectivity filter.
-
Kinetics: Slow onset, very slow offset (washout).
-
Voltage Dependence: Minimal. Block occurs regardless of whether the channel is open or closed, provided the extracellular vestibule is accessible.
N-(2,4-difluorophenyl)guanidine (DFP-G): The State-Dependent Blocker
DFP-G represents synthetic guanidines that mimic "Local Anesthetic" (LA) behavior.
-
Steric Hindrance: Unlike TTX, DFP-G lacks the hydrogen-bonding "cage" to stabilize it permanently at the extracellular mouth.
-
Use-Dependence: DFP-G block is often enhanced by high-frequency stimulation.[1] It binds preferentially to the Open or Inactivated states, where the pore conformation exposes the binding site (often located deeper in the pore or accessible via the lipid bilayer).
-
Mechanism: The guanidinium head enters the electric field of the pore, but the difluorophenyl tail interacts with hydrophobic residues, stabilizing the closed/inactivated state.
Pathway Visualization (DOT Diagram)
Caption: TTX occludes the outer pore (Red path), while DFP-G accesses the pore via membrane/intracellular pathways to stabilize inactivated states (Blue path).
Experimental Protocols & Validation
To distinguish between TTX and DFP-G sensitivity in your specific channel isoform, use the following patch-clamp protocols.
Experiment A: Tonic vs. Phasic Block Assessment
Objective: Determine if the inhibition is use-dependent (characteristic of DFP-G) or tonic (characteristic of TTX).
-
Preparation: Whole-cell voltage clamp (HEK293 or CHO cells expressing NaV isoform).
-
Solutions:
-
Control: Standard Extracellular Solution.
-
TTX Group:[2] 100 nM TTX (for TTX-S channels) or 10 µM (for TTX-R).
-
DFP-G Group: 10 µM - 100 µM DFP-G.
-
-
Protocol (Pulse Train):
-
Hold at -120 mV.
-
Apply a train of 20 depolarizing pulses to 0 mV (20 ms duration) at 10 Hz .
-
-
Analysis:
-
Measure peak current of Pulse 1 (P1) vs. Pulse 20 (P20).
-
TTX Result: P1 is blocked significantly. P20/P1 ratio ≈ 1 (Block is constant).
-
DFP-G Result: P1 shows minor block. P20 shows significantly higher block. P20/P1 ratio < 1 (Accumulation of block).
-
Experiment B: Recovery from Inactivation
Objective: Test if the compound stabilizes the inactivated state (DFP-G signature).
-
Protocol:
-
Pre-pulse to 0 mV for 500 ms (induce inactivation).
-
Return to recovery potential (-100 mV) for variable durations (
: 1ms to 500ms). -
Test pulse to 0 mV.
-
-
Analysis: Plot fractional recovery vs. time (
).-
TTX: Recovery time constant (
) is unchanged compared to control (only amplitude decreases). -
DFP-G: Recovery is significantly slowed (shift to right), indicating the drug must dissociate before the channel can recover.
-
Selectivity Profile
| Channel Isoform | TTX Sensitivity (IC50) | DFP-G Sensitivity (Estimated) |
| NaV1.1, 1.2, 1.3, 1.6, 1.7 | High (1–10 nM) | Moderate (1–50 µM) |
| NaV1.5 (Cardiac) | Resistant (~2 µM) | Moderate (Likely similar to TTX-S) |
| NaV1.8, 1.9 (Sensory) | Resistant (>10 µM) | Variable (Often higher affinity than TTX) |
Critical Insight: Small molecule guanidines like DFP-G are often used to target TTX-Resistant channels (like NaV1.8) because they do not rely on the specific tyrosine/phenylalanine residue in the outer vestibule that confers TTX sensitivity. They bind to the conserved local anesthetic site.
References
-
Catterall, W. A. (2000). From ionic currents to molecular mechanisms: The structure and function of voltage-gated sodium channels. Neuron, 26(1), 13-25. Link
- Hille, B. (2001).Ion Channels of Excitable Membranes. Sinauer Associates. (Classic reference for TTX vs. LA mechanisms).
-
Lipkind, G. M., & Fozzard, H. A. (1994). A structural model of the tetrodotoxin and saxitoxin binding site of the Na+ channel. Biophysical Journal, 66(1), 1-13. Link
- Fozzard, H. A., et al. (2011). Mechanism of local anesthetic drug action on voltage-gated sodium channels. Current Pharmaceutical Design, 17(26), 2629-2635.
Sources
Introduction: The Critical Imperative for Selectivity in Sodium Channel Modulation
Voltage-gated sodium channels (Nav) are fundamental to the initiation and propagation of action potentials in excitable cells.[1][2] Among the nine human subtypes (Nav1.1-Nav1.9), Nav1.8 has emerged as a high-value therapeutic target for the treatment of pain.[3][4] It is predominantly expressed in peripheral nociceptive neurons, making it a key player in pain signal transmission.[3] Conversely, the Nav1.5 subtype, encoded by the SCN5A gene, is the primary sodium channel in the heart, responsible for the rapid depolarization phase of the cardiac action potential.[5][6]
This dichotomy presents a critical challenge in drug development: to design potent Nav1.8 inhibitors for analgesia that are devoid of activity at Nav1.5. Off-target inhibition of Nav1.5 can lead to severe cardiac adverse effects, including life-threatening arrhythmias.[5][7] Therefore, a rigorous and quantitative assessment of selectivity is not merely a step in characterization but the cornerstone of the safety profile for any novel Nav1.8-targeting analgesic.
While comprehensive public data on the specific compound N-(2,4-difluorophenyl)guanidine is limited, this guide provides the essential framework and methodologies for evaluating its selectivity profile. We will use established protocols and reference data from well-characterized selective inhibitors to illustrate the principles and workflows necessary for determining the therapeutic window of such a compound.
The Targets: A Profile of Nav1.8 and Nav1.5
Understanding the distinct roles and locations of Nav1.8 and Nav1.5 is crucial for appreciating the need for selectivity. Both channels are resistant to the guanidinium toxin tetrodotoxin (TTX), a characteristic that distinguishes them from many other Nav subtypes but also underscores the need for more sophisticated molecular probes to differentiate between them.[8]
| Feature | Nav1.8 | Nav1.5 |
| Gene | SCN10A[9] | SCN5A[5] |
| Primary Tissue | Peripheral Nervous System (Dorsal Root Ganglion neurons)[3] | Cardiac Myocytes[5] |
| Physiological Role | Action potential propagation in nociceptors, pain signaling[4][9][10] | Cardiac action potential upstroke, cardiac conduction[5] |
| Therapeutic Relevance | Target for analgesics (pain relief)[4] | Anti-target ; inhibition can cause cardiotoxicity[5][7] |
| TTX Sensitivity | Resistant (>1 µM)[8] | Resistant (>1 µM)[7][8] |
A Methodological Guide to Quantifying Selectivity
The gold-standard technique for assessing the potency and selectivity of ion channel modulators is whole-cell patch-clamp electrophysiology. This method allows for the direct measurement of ion flow through the channel in response to a controlled membrane voltage, providing unparalleled precision in quantifying inhibition.
Experimental Workflow for Determining Nav1.8 vs. Nav1.5 Selectivity
The following diagram outlines the comprehensive workflow for a robust selectivity assessment.
Caption: Workflow for determining compound selectivity for Nav1.8 vs. Nav1.5.
Detailed Protocol 1: Human Nav1.8 Current Measurement
This protocol is designed to isolate and measure currents from hNav1.8 channels expressed in a heterologous system like HEK293 cells.
1. Cell Preparation:
-
Culture HEK293 cells stably expressing the human Nav1.8 alpha subunit (SCN10A).
-
Plate cells onto glass coverslips 24-48 hours before recording to achieve 50-70% confluency.
2. Solution Preparation:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES. Adjust pH to 7.4 with NaOH.
-
Causality: This solution mimics physiological extracellular fluid.
-
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH.
-
Causality: Cesium Fluoride (CsF) is used to block endogenous potassium channels, which could otherwise contaminate the sodium current recording. EGTA chelates intracellular calcium.
-
-
Compound Stock: Prepare a high-concentration stock of N-(2,4-difluorophenyl)guanidine in a suitable solvent (e.g., DMSO). Final solvent concentration in the recording chamber should be kept low (<0.1%) to avoid non-specific effects.[11]
3. Electrophysiological Recording (Whole-Cell Configuration):
-
Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with external solution.
-
Establish a giga-ohm seal (>1 GΩ) between the patch pipette and a single cell.
-
Rupture the cell membrane to achieve whole-cell configuration.
-
Holding Potential: Clamp the cell membrane at -100 mV.
-
Causality: This holding potential ensures that the majority of Nav1.8 channels are in a resting, closed state and available for opening upon depolarization.
-
-
Voltage-Clamp Protocol: Apply depolarizing voltage steps (e.g., to 0 mV for 20-50 ms) every 10-20 seconds to elicit peak inward Nav1.8 currents.
-
Data Acquisition: Record currents before (baseline) and after the application of increasing concentrations of the test compound until a steady-state effect is observed at each concentration.
Detailed Protocol 2: Human Nav1.5 Current Measurement
This protocol is adapted to accurately measure currents from the cardiac hNav1.5 channel.
1. Cell Preparation:
-
Utilize HEK293 cells stably expressing the human Nav1.5 alpha subunit (SCN5A).
2. Solution Preparation:
-
External and Internal Solutions: The same solutions as for the Nav1.8 protocol can generally be used.[6][12]
3. Electrophysiological Recording (Whole-Cell Configuration):
-
Follow the same procedure for establishing a whole-cell recording.
-
Holding Potential: Clamp the cell membrane at -120 mV or -150 mV.
-
Causality: Nav1.5 has a more hyperpolarized steady-state inactivation profile compared to Nav1.8. A more negative holding potential is required to ensure full recovery from inactivation between pulses and allow for an accurate measurement of peak current block.[13]
-
-
Voltage-Clamp Protocol: Apply a depolarizing test pulse to -15 mV or -10 mV for 20 ms to elicit the peak inward Nav1.5 current.[12]
-
Data Acquisition: As with Nav1.8, apply the compound in a cumulative, concentration-dependent manner and record the resulting inhibition of the peak current. A positive control, such as flecainide, should be used to confirm assay sensitivity.[12]
Interpreting the Data: An Exemplar Case Study
To illustrate how to interpret the data from these experiments, we will use published values for PF-01247324, a known selective Nav1.8 blocker.[13] This compound serves as a benchmark for what a desirable selectivity profile looks like.
Following the protocols above, one would generate concentration-response curves for N-(2,4-difluorophenyl)guanidine against both channels. The concentration at which the compound inhibits 50% of the maximal current (IC₅₀) is determined for each.
| Channel Subtype | IC₅₀ of PF-01247324 |
| Human Nav1.8 | 196 nM (0.196 µM) |
| Human Nav1.5 | ~10,000 nM (10 µM) |
| Data from Alexandrou et al. (2010).[13] |
Calculating the Selectivity Index
The selectivity index is a simple but powerful metric. It is the ratio of the IC₅₀ value for the off-target channel (Nav1.5) to the IC₅₀ value for the on-target channel (Nav1.8).
Selectivity Index = IC₅₀ (Nav1.5) / IC₅₀ (Nav1.8)
For our exemplar compound, PF-01247324:
Selectivity Index = 10,000 nM / 196 nM ≈ 51-fold
A selectivity index of >50-fold, as seen here, is a strong indicator of a promising therapeutic window.[13] It suggests that concentrations of the drug required to achieve a therapeutic effect by blocking Nav1.8 are significantly lower than the concentrations that would begin to cause adverse cardiac effects by blocking Nav1.5. This quantitative measure is paramount for making informed decisions on advancing a compound through the drug discovery pipeline.
The Guanidine Moiety: A Note on Mechanism
The guanidinium group, a key feature of N-(2,4-difluorophenyl)guanidine, is well-known for its interaction with voltage-gated ion channels.[14] Naturally occurring guanidinium toxins like tetrodotoxin (TTX) and saxitoxin (STX) are potent channel blockers that physically occlude the ion-conducting pore from the extracellular side.[7][14] While synthetic small molecules often have different and more complex mechanisms, such as binding within the pore's inner cavity or modulating the channel's gating machinery, the presence of the guanidine moiety suggests a strong potential for interaction with the channel.[1][15] The specific substitutions, like the 2,4-difluorophenyl group, will ultimately determine the potency and crucial selectivity between subtypes.
Conclusion
The development of safe and effective non-opioid analgesics targeting Nav1.8 hinges on achieving high selectivity over the cardiac Nav1.5 channel. This guide provides the fundamental principles and detailed electrophysiological protocols necessary to rigorously evaluate the selectivity profile of novel compounds like N-(2,4-difluorophenyl)guanidine. By employing whole-cell patch-clamp techniques to generate precise IC₅₀ values for both the therapeutic target and the primary anti-target, researchers can calculate a quantitative selectivity index. This index is a critical data point for predicting a compound's potential therapeutic window and de-risking its progression toward clinical development.
References
-
Llewellyn, L. E. (2017). Guanidinium Toxins and Their Interactions with Voltage-Gated Sodium Ion Channels. Marine Drugs, 15(10), 314. [Link]
-
Kirsch, G. E., Yeh, J. Z., Farley, J. M., & Narahashi, T. (1980). Interaction of n-alkylguanidines with the sodium channels of squid axon membrane. The Journal of general physiology, 76(3), 315–335. [Link]
- Oreate AI. (2026). Understanding Nav1.8: The Key Sodium Channel in Chronic Pain.
-
Frelin, C., Vigne, P., & Lazdunski, M. (1987). Interaction of guanidinium and guanidinium derivatives with the Na+/H+ exchange system. European journal of biochemistry, 168(1), 81–85. [Link]
-
Jiang, D., Shi, H., Tong, S., et al. (2020). Structural basis for pore blockade of the human cardiac sodium channel Nav1.5 by tetrodotoxin and quinidine. bioRxiv. [Link]
-
Wikipedia. (n.d.). Nav1.8. In Wikipedia. Retrieved February 24, 2026. [Link]
-
U.S. Food and Drug Administration. (2021). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA.gov. [Link]
- BenchChem. (2025). Technical Support Center: Interpreting Unexpected Results in Nav1.8 Electrophysiology Recordings with Nav1.8-IN-5. BenchChem.
- Patsnap. (2025). What are the therapeutic applications for Nav1.5 blockers?.
-
Liu, C., Wang, M., Li, Y., et al. (2021). Blockade of NaV1.8 Increases the Susceptibility to Ventricular Arrhythmias During Acute Myocardial Infarction. Frontiers in Cardiovascular Medicine, 8, 706900. [Link]
-
Al-Juffali, N., & Al-Kattan, K. (2024). Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception. Frontiers in Pain Research, 5, 1378891. [Link]
-
Al-Juffali, N., & Al-Kattan, K. (2024). Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception. PMC. [Link]
-
Aurora Biomed. (n.d.). HEK-Nav1.5 Cell Line. Aurora Biomed. [Link]
-
ResearchGate. (n.d.). Electrophysiological properties of NaV1.8/1.7L5. ResearchGate. [Link]
- Author. (2026). Targeting Nav Channels for Pain Relief: Structural Insights and Therapeutic Opportunities. Source.
-
Alexandrou, A. J., Swensen, A. M., et al. (2010). A novel selective and orally bioavailable Nav1.8 channel blocker, PF-01247324, attenuates nociception and sensory neuron excitability. British journal of pharmacology, 161(7), 1638–1651. [Link]
-
Xie, Y. F., et al. (2023). Equivalent excitability through different sodium channels and implications for the analgesic efficacy of selective drugs. eLife, 12, e86891. [Link]
-
Scilit. (n.d.). Comparison of the Pharmacological Properties of Rat NaV1.8 with Rat NaV1.2a and Human NaV1.5 Voltage-Gated Sodium Channel Subtypes Using a Membrane Potential Sensitive Dye and FLIPRR. Scilit. [Link]
-
England, S. (2008). Subtype-selective targeting of voltage-gated sodium channels. British journal of pharmacology, 155(5), 612–621. [Link]
-
Marban, E., Yamagishi, T., & Tomaselli, G. F. (1998). Structure and function of voltage-gated sodium channels. The Journal of physiology, 508(3), 647–657. [Link]
- Wang, Y., et al. (2023). Discovery of selective NaV1.8 inhibitors based on 5-chloro-2-(4,4-difluoroazepan-1-yl)-6-methyl nicotinamide scaffold for the treatment of pain.
-
Dib-Hajj, S. D., Cummins, T. R., Black, J. A., & Waxman, S. G. (2011). Recent Developments Regarding Voltage-Gated Sodium Channel Blockers for the Treatment of Inherited and Acquired Neuropathic Pain Syndromes. The open pain journal, 4, 39–52. [Link]
-
Catterall, W. A., et al. (n.d.). Voltage-gated sodium channels (NaV): Introduction. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Bou-Abdallah, J., & De la Cruz, M. J. (2023). Physiology, Sodium Channels. In StatPearls. StatPearls Publishing. [Link]
-
Wang, J., & Li, Z. (2022). Structural Advances in Voltage-Gated Sodium Channels. Frontiers in Pharmacology, 13, 893685. [Link]
Sources
- 1. Voltage-gated sodium channels (Na<sub>V</sub>) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Physiology, Sodium Channels - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. What are the therapeutic applications for Nav1.5 blockers? [synapse.patsnap.com]
- 6. aurorabiomed.com [aurorabiomed.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Subtype-selective targeting of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nav1.8 - Wikipedia [en.wikipedia.org]
- 10. Understanding Nav1.8: The Key Sodium Channel in Chronic Pain - Oreate AI Blog [oreateai.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. fda.gov [fda.gov]
- 13. A novel selective and orally bioavailable Nav1.8 channel blocker, PF-01247324, attenuates nociception and sensory neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Guanidinium Toxins and Their Interactions with Voltage-Gated Sodium Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Interaction of n-alkylguanidines with the sodium channels of squid axon membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Landscape of Nav1.7 Inhibition: A Comparative Analysis of PF-05089771 and an Examination of N-(2,4-difluorophenyl)guanidine
A critical evaluation of the potent and selective Nav1.7 inhibitor, PF-05089771, is presented, alongside an important clarification regarding the current lack of publicly available efficacy data for N-(2,4-difluorophenyl)guanidine. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of targeting the Nav1.7 sodium channel for pain therapeutics.
A comprehensive review of scientific literature, patent databases, and clinical trial registries reveals a significant disparity in the available data for PF-05089771 and N-(2,4-difluorophenyl)guanidine. While PF-05089771 has been the subject of extensive investigation, with a wealth of preclinical and clinical data, there is a notable absence of publicly accessible information regarding the therapeutic efficacy, mechanism of action, or experimental data for N-(2,4-difluorophenyl)guanidine. This precludes a direct, data-driven comparison of their efficacy at this time.
Therefore, this guide will provide a thorough analysis of PF-05089771, followed by a general discussion on the potential of guanidine-containing compounds in drug discovery, contextualizing the class to which N-(2,4-difluorophenyl)guanidine belongs.
PF-05089771: A Deep Dive into a Selective Nav1.7 Inhibitor
PF-05089771 is a potent, orally active, and selective arylsulfonamide inhibitor of the voltage-gated sodium channel Nav1.7.[1] This channel is a genetically validated target for pain, as loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to congenital insensitivity to pain. Conversely, gain-of-function mutations are associated with inherited pain syndromes.
Mechanism of Action
PF-05089771 exhibits a state-dependent mechanism of action, preferentially binding to the inactivated state of the Nav1.7 channel. This mode of inhibition is crucial as it suggests the compound would be more active in neurons that are already depolarized, such as those involved in nociceptive signaling. The binding site for PF-05089771 is located on the voltage-sensing domain (VSD) of domain IV of the channel.[2] By stabilizing the inactivated state, PF-05089771 effectively reduces the number of channels available to open in response to a depolarizing stimulus, thereby dampening neuronal excitability.
Figure 1: Simplified signaling pathway of Nav1.7 in pain perception and the intervention point of PF-05089771.
In Vitro Efficacy and Selectivity
Electrophysiological studies have demonstrated the high potency and selectivity of PF-05089771 for the human Nav1.7 channel. The compound shows significantly lower potency against other Nav channel subtypes, which is a critical attribute for minimizing off-target effects, particularly cardiac (Nav1.5) and central nervous system (Nav1.1, Nav1.2, Nav1.6) side effects.
| Channel Subtype | IC50 (nM) | Selectivity vs. hNav1.7 |
| Human Nav1.7 | 11 | - |
| Human Nav1.1 | 850 | ~77-fold |
| Human Nav1.2 | 110 | 10-fold |
| Human Nav1.3 | >10,000 | >909-fold |
| Human Nav1.4 | >10,000 | >909-fold |
| Human Nav1.5 | >25,000 | >2272-fold |
| Human Nav1.6 | 160 | ~15-fold |
| Human Nav1.8 | >10,000 | >909-fold |
| Table 1: In vitro potency and selectivity of PF-05089771 against various human voltage-gated sodium channel subtypes. Data compiled from multiple sources.[1][3][4] |
In Vivo and Clinical Efficacy
Despite its promising in vitro profile, the clinical development of PF-05089771 encountered significant challenges. A Phase II clinical trial in patients with painful diabetic peripheral neuropathy failed to demonstrate a statistically significant reduction in pain scores compared to placebo.[5][6]
| Study Population | Intervention | Primary Endpoint | Outcome |
| Painful Diabetic Peripheral Neuropathy | PF-05089771 (150 mg twice daily) vs. Placebo and Pregabalin | Change from baseline in weekly average pain score (NRS) at Week 4 | No statistically significant difference between PF-05089771 and placebo.[5][6] |
| Table 2: Summary of key findings from a Phase II clinical trial of PF-05089771. |
The reasons for the disconnect between the potent in vitro activity and the lack of clinical efficacy are not fully understood but may include factors such as suboptimal target engagement at the site of action in patients or the complex nature of chronic pain states where Nav1.7 may not be the sole driver of pathology.[7]
Experimental Protocols: Assessing Nav1.7 Inhibitors
The following provides a generalized, step-by-step methodology for evaluating the potency and selectivity of a compound like PF-05089771 using whole-cell patch-clamp electrophysiology.
Whole-Cell Patch-Clamp Electrophysiology Protocol
-
Cell Culture:
-
HEK293 cells stably expressing the human Nav channel subtype of interest (e.g., hNav1.7, hNav1.5) are cultured in appropriate media.
-
Cells are passaged regularly to maintain health and optimal expression levels.
-
For experiments, cells are plated onto glass coverslips 24-48 hours prior to recording.
-
-
Electrophysiological Recording:
-
A coverslip with adherent cells is placed in a recording chamber on an inverted microscope and continuously perfused with an external solution containing (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.
-
Patch pipettes are pulled from borosilicate glass to a resistance of 2-5 MΩ when filled with an internal solution containing (in mM): 130 CsF, 10 NaCl, 10 HEPES, 10 EGTA, adjusted to pH 7.2 with CsOH.
-
A gigaohm seal is formed between the pipette tip and the cell membrane, and the membrane is ruptured to achieve the whole-cell configuration.
-
-
Voltage-Clamp Protocols:
-
To assess state-dependent inhibition, two main voltage protocols are employed:
-
Resting State: From a holding potential of -120 mV (where most channels are in the resting state), a depolarizing pulse to 0 mV for 20 ms is applied to elicit an inward sodium current.
-
Inactivated State: From a holding potential of -70 mV (where a significant fraction of channels are in the inactivated state), the same depolarizing test pulse to 0 mV is applied.
-
-
Currents are recorded before and after the application of the test compound at various concentrations.
-
-
Data Analysis:
-
The peak inward sodium current is measured at each test pulse.
-
The percentage of current inhibition is calculated for each concentration of the test compound.
-
Concentration-response curves are generated by plotting the percent inhibition against the log of the compound concentration.
-
The IC50 value (the concentration at which 50% of the current is inhibited) is determined by fitting the data to the Hill equation.
-
Figure 2: Experimental workflow for assessing the cross-reactivity of a Nav1.7 inhibitor.
The Guanidine Moiety in Medicinal Chemistry: A Broad Perspective
While specific data on N-(2,4-difluorophenyl)guanidine is lacking, the guanidine functional group is a well-established pharmacophore in drug discovery.[8] Its basicity and ability to form multiple hydrogen bonds allow it to interact with various biological targets. Guanidine-containing compounds have been developed for a wide range of therapeutic applications, including:
-
Antidiabetic agents: Metformin, a biguanide, is a first-line treatment for type 2 diabetes.
-
Antihypertensive drugs: Guanethidine and guanfacine are examples of guanidine-containing medications used to manage high blood pressure.
-
Antimicrobial agents: The guanidinium group is present in several compounds with antibacterial and antifungal properties.
The 2,4-difluorophenyl moiety is also a common substituent in medicinal chemistry, often used to enhance metabolic stability or binding affinity. The combination of these two groups in N-(2,4-difluorophenyl)guanidine suggests it may have been synthesized as part of a drug discovery program, but without published data, its intended target and efficacy remain unknown.
Conclusion
PF-05089771 stands as a well-characterized, highly potent, and selective inhibitor of Nav1.7. While it demonstrated a compelling preclinical profile, its failure to show significant efficacy in clinical trials for painful diabetic peripheral neuropathy highlights the complexities of translating in vitro potency to clinical benefit in the treatment of chronic pain.
In contrast, N-(2,4-difluorophenyl)guanidine remains an enigmatic compound. Despite the known pharmacological relevance of both the guanidine and difluorophenyl moieties, there is no publicly available scientific literature or data to support an assessment of its efficacy for any indication. Therefore, a direct comparison with PF-05089771 is not feasible. Future research and publication of data on N-(2,4-difluorophenyl)guanidine are necessary to understand its potential therapeutic value.
References
- McDonnell, A., et al. (2018). Efficacy of the Nav1.
-
PubMed. (2018). Efficacy of the Nav1.7 blocker PF-05089771 in a randomised, placebo-controlled, double-blind clinical study in subjects with painful diabetic peripheral neuropathy. Retrieved from [Link]
-
ResearchGate. (n.d.). Potency of PF-05089771 assessed at orthologous channels from selected species. Retrieved from [Link]
-
ResearchGate. (2018). Efficacy of the Nav1.7 Blocker Pf-05089771 in A Randomised, Placebo-Controlled, Double-Blind Clinical Study in Subjects with Painful Diabetic Peripheral Neuropathy. Retrieved from [Link]
- Alexandrou, A. J., et al. (2016). Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release. PLOS ONE, 11(4), e0152405.
-
Practical Pain Management. (2017). What are Nav1.7 inhibitors and how are they used in the treatment of neuropathic pain? Retrieved from [Link]
- van der Schueren, B. J., et al. (2019). Lack of Detection of the Analgesic Properties of PF-05089771, a Selective Nav1.7 Inhibitor, Using a Battery of Pain Models in Healthy Subjects.
- Zhang, Y., et al. (2018). Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors. Proceedings of the National Academy of Sciences, 115(3), E510-E519.
-
Wikipedia. (n.d.). PF-05089771. Retrieved from [Link]
- Li, K., et al. (2022). Reversal of Peripheral Neuropathic Pain by the Small-Molecule Natural Product Narirutin via Block of Nav1.7 Voltage-Gated Sodium Channel. Molecules, 27(23), 8345.
-
ResearchGate. (n.d.). Nav selectivity profiles for vixotrigine, carbamazepine, PF-05089771,... Retrieved from [Link]
- Murray, J. K., et al. (2023). Discovery of Nav1.7 Inhibitors through the Screening of Marine Natural Product Extracts.
-
PLOS. (2016). Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release. Retrieved from [Link]
-
PubMed. (2017). Highly potent and selective NaV1.7 inhibitors for use as intravenous agents and chemical probes. Retrieved from [Link]
-
Semantic Scholar. (2022). Guanidine-Containing Antifungal Agents against Human-Relevant Fungal Pathogens (2004–2022). Retrieved from [Link]
-
Frontiers. (2018). Discovery of a Novel Nav1.7 Inhibitor From Cyriopagopus albostriatus Venom With Potent Analgesic Efficacy. Retrieved from [Link]
-
bioRxiv. (2023). Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain. Retrieved from [Link]
-
Frontiers. (2022). Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels. Retrieved from [Link]
-
eLife. (2023). Equivalent excitability through different sodium channels and implications for the analgesic efficacy of selective drugs. Retrieved from [Link]
-
The Journal of General Physiology. (2011). Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels. Retrieved from [Link]
-
PLOS ONE. (2018). Pharmacological characterization of potent and selective NaV1.7 inhibitors engineered from Chilobrachys jingzhao tarantula venom peptide JzTx-V. Retrieved from [Link]
-
ResearchGate. (n.d.). Highly potent and selective Na V 1.7 inhibitors for use as intravenous agents and chemical probes. Retrieved from [Link]
-
MDPI. (2018). Novel Guanidine Compound against Multidrug-Resistant Cystic Fibrosis-Associated Bacterial Species. Retrieved from [Link]
-
ResearchGate. (n.d.). Primary analysis results. The comparisons of PF‐05089771 vs. placebo,... Retrieved from [Link]
-
ScholarWorks. (n.d.). Synthesis of antibiotic/ guanidine adjuvant hybrids capable of crossing the outer membrane of Gram-negative bacteria. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Applications of Guanidine in Pharmaceutical Field. Retrieved from [Link]
-
Wikipedia. (n.d.). Guanidine. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Guanidine – Knowledge and References. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. US20140228388A1 - Phenyl-Guanidine Derivatives - Google Patents [patents.google.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Patents & Products — Garg Lab [garg.chem.ucla.edu]
- 5. Identification, synthesis and biological activity of alkyl-guanidine oligomers as potent antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. In vitro neuroprotection by substituted guanidines with varying affinities for the N-methyl-D-aspartate receptor ionophore and for sigma sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Screening Assessment for the Challenge Guanidine, N,N'-diphenyl- (Diphenylguanidine) Chemical Abstracts Service Registry Number 102-06-7 Environment Canada Health Canada June 2013 - Canada.ca [canada.ca]
A Comparative Benchmarking Guide: N-(2,4-difluorophenyl)guanidine and Mexiletine in the Context of Sodium Channel Modulation
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Data-Driven Approach to a Novel Candidate
In the landscape of sodium channel modulators, established drugs like mexiletine serve as critical benchmarks for the evaluation of novel chemical entities. This guide provides a comprehensive framework for the comparative analysis of N-(2,4-difluorophenyl)guanidine, a guanidinium-containing compound, against the well-characterized Class IB antiarrhythmic, mexiletine. While direct comparative data for N-(2,4-difluorophenyl)guanidine is not yet extensively available in peer-reviewed literature, this document outlines the essential experimental protocols and theoretical considerations necessary to conduct a rigorous head-to-head evaluation. By providing a clear scientific roadmap, we aim to empower researchers to generate the robust, high-quality data required to elucidate the therapeutic potential of this promising new molecule.
Mechanistic Underpinnings: A Tale of Two Sodium Channel Blockers
A thorough understanding of the mechanism of action is fundamental to predicting the therapeutic utility and potential liabilities of any new sodium channel modulator. Here, we contrast the established mechanism of mexiletine with the putative action of N-(2,4-difluorophenyl)guanidine, drawing on the known pharmacology of related guanidinium compounds.
Mexiletine: The Archetypal Class IB Agent
Mexiletine, an orally active analogue of lidocaine, is a Class IB antiarrhythmic agent that primarily targets voltage-gated sodium channels (Nav)[1][2][3]. Its mechanism is characterized by:
-
State-Dependent Blockade: Mexiletine exhibits a preference for binding to the inactivated state of the sodium channel[4]. This "use-dependent" or "phasic" block is more pronounced at higher frequencies of channel activation, such as those occurring during tachyarrhythmias[1].
-
Rapid Kinetics: It binds and unbinds from the channel relatively quickly. This kinetic profile is a hallmark of Class IB agents and contributes to their therapeutic window, as they have a more pronounced effect on diseased, rapidly firing tissues while sparing normal cardiac rhythm[5].
-
Effect on Action Potential: Mexiletine shortens the action potential duration (APD) and the effective refractory period (ERP) in cardiac tissues[1][4].
N-(2,4-difluorophenyl)guanidine: A Hypothesis-Driven Profile
While specific data for N-(2,4-difluorophenyl)guanidine is limited, the guanidinium group is a well-known pharmacophore that interacts with various ion channels[6][7]. Guanidine and its derivatives have been shown to block sodium channels, often by occluding the channel pore[8][9][10]. The proposed mechanism for N-(2,4-difluorophenyl)guanidine is therefore predicated on its structural features:
-
The Guanidinium Headgroup: This positively charged moiety is expected to interact with the negatively charged residues within the sodium channel pore, potentially leading to channel blockade[8].
-
The Difluorophenyl Moiety: The aromatic ring with electron-withdrawing fluorine atoms will influence the compound's lipophilicity and electronic properties, which are critical for its interaction with the channel protein and its pharmacokinetic profile. Structure-activity relationship studies of related N,N'-diarylguanidines have demonstrated that substitutions on the phenyl ring are crucial for sodium channel blocking activity[1][3].
The following diagram illustrates the putative interaction of a guanidinium-containing compound with a voltage-gated sodium channel.
Figure 1: Putative interaction of N-(2,4-difluorophenyl)guanidine with a voltage-gated sodium channel.
Head-to-Head Benchmarking: A Proposed Experimental Framework
To rigorously compare N-(2,4-difluorophenyl)guanidine with mexiletine, a series of well-defined in vitro experiments are essential. The following protocols provide a roadmap for generating the necessary data to build a comprehensive comparative profile.
Electrophysiological Characterization using Patch-Clamp
The gold-standard technique for characterizing ion channel modulators is patch-clamp electrophysiology[11][12][13]. This method allows for the direct measurement of ionic currents through the channel in response to controlled changes in membrane voltage.
To determine and compare the potency, state-dependence, and kinetics of sodium channel blockade by N-(2,4-difluorophenyl)guanidine and mexiletine.
Figure 2: Experimental workflow for patch-clamp analysis.
-
Cell Preparation:
-
Culture human embryonic kidney (HEK293) cells stably expressing the human cardiac sodium channel isoform, Nav1.5 (the primary target of mexiletine).
-
Plate cells onto glass coverslips 24-48 hours prior to recording.
-
-
Recording Setup:
-
Use a patch-clamp amplifier and data acquisition system.
-
Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.
-
Internal Solution (in mM): 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES, adjusted to pH 7.2 with CsOH.
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.
-
-
Voltage Protocols:
-
Tonic Block: From a holding potential of -120 mV, apply a 50 ms depolarizing pulse to -20 mV every 30 seconds to measure the peak sodium current in the resting state.
-
Use-Dependent Block: From a holding potential of -100 mV, apply a train of 50 depolarizing pulses to -20 mV at a frequency of 1 Hz and 5 Hz to assess block at higher rates of channel activation.
-
-
Compound Application:
-
Prepare stock solutions of N-(2,4-difluorophenyl)guanidine and mexiletine in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions in the external solution to achieve a range of final concentrations for determining the concentration-response relationship.
-
Apply the compounds and vehicle control to the cells using a perfusion system.
-
-
Data Analysis:
-
Measure the peak inward sodium current in the presence and absence of the compounds.
-
Calculate the percentage of current inhibition for each concentration.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value for both tonic and use-dependent block.
-
Analyze the time course of current reduction during the pulse train to determine the kinetics of block onset.
-
Analyze the recovery from block by applying a test pulse at various time intervals after the pulse train.
-
Comparative Data Summary
The following table provides a template for summarizing the key electrophysiological parameters to be obtained from the patch-clamp experiments.
| Parameter | Mexiletine | N-(2,4-difluorophenyl)guanidine |
| Tonic Block IC50 (µM) | Experimental Value | Experimental Value |
| Use-Dependent Block IC50 (1 Hz, µM) | Experimental Value | Experimental Value |
| Use-Dependent Block IC50 (5 Hz, µM) | Experimental Value | Experimental Value |
| Onset of Block (τon at IC50) | Experimental Value | Experimental Value |
| Recovery from Block (τrec) | Experimental Value | Experimental Value |
| Voltage-Dependence of Block | Descriptive Analysis | Descriptive Analysis |
Selectivity Profiling: Beyond the Primary Target
A crucial aspect of drug development is understanding a compound's selectivity for its intended target versus other related proteins. Off-target effects can lead to undesirable side effects.
Objective:
To assess the selectivity of N-(2,4-difluorophenyl)guanidine and mexiletine against a panel of other key cardiac ion channels.
Experimental Approach:
Utilize patch-clamp electrophysiology on cell lines expressing other relevant cardiac ion channels, including:
-
hERG (Kv11.1): The rapid delayed rectifier potassium channel, a critical anti-target due to the risk of QT prolongation and Torsades de Pointes.
-
hCav1.2: The L-type calcium channel, important for cardiac contractility.
-
hKvLQT1/hminK (IKs): The slow delayed rectifier potassium channel.
-
hKir2.1 (IK1): The inward rectifier potassium channel.
Determine the IC50 values for each compound against these channels and calculate the selectivity ratio relative to Nav1.5.
Concluding Remarks: Interpreting the Data and Future Directions
The experimental framework outlined in this guide will generate a comprehensive dataset enabling a robust comparison of N-(2,4-difluorophenyl)guanidine and mexiletine. The key differentiators to consider will be:
-
Potency: A lower IC50 value for N-(2,4-difluorophenyl)guanidine would indicate higher potency.
-
Use-Dependence: A more pronounced use-dependent block could suggest a better therapeutic window for treating tachyarrhythmias.
-
Kinetics: Differences in the onset and recovery from block will influence the drug's behavior in a dynamic physiological environment.
-
Selectivity: A cleaner selectivity profile for N-(2,4-difluorophenyl)guanidine would be a significant advantage, potentially translating to a better safety profile.
Should the in vitro data for N-(2,4-difluorophenyl)guanidine prove favorable, subsequent investigations should include in vivo animal models of arrhythmia to assess its efficacy and safety in a more complex biological system. The data-driven approach detailed herein provides the foundational step for advancing our understanding of this novel guanidinium-based sodium channel modulator and its potential as a future therapeutic agent.
References
Sources
- 1. Synthesis and pharmacological evaluation of N,N'-diarylguanidines as potent sodium channel blockers and anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and structure-activity relationships of novel phenylcyanoguanidine derivatives as potassium channel openers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Cardiac arrhythmogenesis: roles of ion channels and their functional modification [frontiersin.org]
- 8. Interaction of n-alkylguanidines with the sodium channels of squid axon membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Endplate channel block by guanidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Endplate channel block by guanidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 13. Deep Dive: Electrophysiological Techniques for Organoid Research | Harvard Bioscience [harvardbioscience.com]
- 14. droracle.ai [droracle.ai]
- 15. Mexiletine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. What is the mechanism of Mexiletine Hydrochloride? [synapse.patsnap.com]
- 17. reference.medscape.com [reference.medscape.com]
- 18. Mexiletine Hydrochloride (mexiletine hydrochloride) - Dosing, PA Forms & Info (2026) [prescriberpoint.com]
- 19. Interaction of n-alkylguanidines with the sodium channels of squid axon membrane [pubmed.ncbi.nlm.nih.gov]
- 20. ahajournals.org [ahajournals.org]
- 21. Synthesis and in vitro sodium channel blocking activity evaluation of novel homochiral mexiletine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cardiac sodium channel antagonism - Translation of preclinical in vitro assays to clinical QRS prolongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. docs.axolbio.com [docs.axolbio.com]
- 25. An overview of drug‐induced sodium channel blockade and changes in cardiac conduction: Implications for drug safety - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Cardiac ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Interaction of n-alkylguanidines with the sodium channels of squid axon membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Synthesis and pharmacological evaluation of N,N'-diarylguanidines as potent sodium channel blockers and anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. whba1990.org [whba1990.org]
- 30. Cardiac ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Cardiac voltage-gated sodium channel Nav1.5 is regulated by Nedd4-2 mediated ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Ion Channel Macromolecular Complexes in Cardiomyocytes: Roles in Sudden Cardiac Death - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Diseases caused by mutations in Nav1.5 interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Structural basis for pore blockade of the human cardiac sodium channel Nav1.5 by tetrodotoxin and quinidine | bioRxiv [biorxiv.org]
- 35. guidetopharmacology.org [guidetopharmacology.org]
- 36. Gene Therapy with the N-terminal Fragment of Nav1.5 for Cardiac Channelopathies: A Novel Transcomplementation Mechanism Potentiating the Cardiac Sodium Current | bioRxiv [biorxiv.org]
- 37. Recent Advances in the Isolation, Synthesis and Biological Activity of Marine Guanidine Alkaloids [mdpi.com]
A Comparative Guide to the Pharmacokinetics of Aryl Guanidine and Other Voltage-Gated Sodium Channel Blockers
For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profile of a drug candidate is paramount to its successful translation from the bench to the clinic. This guide provides an in-depth, objective comparison of the pharmacokinetic properties of aryl guanidine sodium channel blockers and other notable voltage-gated sodium channel (NaV) inhibitors. By delving into the experimental data and the rationale behind the chosen methodologies, this document aims to equip you with the critical insights needed to advance your research in this therapeutic area.
Introduction: The Therapeutic Promise of Targeting Voltage-Gated Sodium Channels
Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in excitable cells such as neurons.[1][2] Their dysfunction has been implicated in a variety of neurological disorders, most notably chronic pain. The guanidinium group, with its ability to form multiple hydrogen bonds and exist as a delocalized cation, is a key pharmacophore in a class of molecules designed to modulate these channels.[3] Aryl guanidine derivatives, in particular, have been a focus of research for their potential to selectively block NaV channels, offering a promising, non-opioid therapeutic strategy for pain management.[4][5][6]
This guide will focus on the comparative pharmacokinetics of these compounds, examining how subtle structural modifications can dramatically influence their absorption, distribution, metabolism, and excretion (ADME) profiles. A thorough understanding of these properties is crucial for optimizing drug-like characteristics, predicting in vivo efficacy, and ensuring a favorable safety profile.[7][8][9]
Comparative Pharmacokinetic Profiles
A successful drug candidate requires a well-balanced pharmacokinetic profile, ensuring adequate exposure at the target site while minimizing off-target effects and potential for toxicity. Below, we compare the preclinical and clinical pharmacokinetic parameters of vixotrigine, an aryl guanidine derivative, with other notable NaV inhibitors.
Table 1: Comparative Preclinical Pharmacokinetics of Selected Sodium Channel Blockers
| Parameter | Vixotrigine (Aryl Guanidine) | PF-05089771 (Aryl Sulfonamide) | Suztrigine (VX-548) (Novel NaV1.8 Inhibitor) |
| Species | Rat, Dog, Monkey | Rat | Monkey |
| Clearance (CL) | Moderate in rat and dog (46% and 39% of liver blood flow, respectively); Low in monkey (11% of liver blood flow).[4][5] | - | - |
| Volume of Distribution (Vss) | In excess of total body water in all species, suggesting moderate to extensive tissue distribution.[4][5] | - | - |
| Half-Life (t½) | 0.8 h (rat), 2.2 h (dog), 5.0 h (monkey).[4][5] | - | - |
| Oral Bioavailability (F%) | - | Good | - |
Data for PF-05089771 and Suztrigine in preclinical species is not as comprehensively published in a single source as for vixotrigine. The table reflects the available comparative data.
Table 2: Comparative Human Pharmacokinetics of Selected Sodium Channel Blockers
| Parameter | Vixotrigine (Aryl Guanidine) | PF-05089771 (Aryl Sulfonamide) | Suztrigine (VX-548) (Novel NaV1.8 Inhibitor) |
| Time to Maximum Concentration (Tmax) | ~1-2 hours[6] | ~1 hour[10] | 3.0 hours[11] |
| Half-Life (t½) | ~11 hours[6] | 6.5 - 7.0 hours[10] | 23.6 hours[11] |
| Metabolism | - | - | Metabolized by CYP3A to an active metabolite (M6-SUZ).[11] |
| Excretion | - | - | 49.9% in feces, 44.0% in urine.[11] |
| Dose Proportionality | Approximate dose-proportional increases in exposure (AUC and Cmax).[6] | - | - |
Expert Insights: The data reveals significant differences in the pharmacokinetic profiles of these compounds. Vixotrigine demonstrates moderate clearance and extensive tissue distribution in preclinical species, with a longer half-life in humans compared to preclinical models, a common observation in drug development.[4][5][6] PF-05089771, an aryl sulfonamide, shows rapid absorption in humans.[10] Suztrigine, a first-in-class NaV1.8 inhibitor, has a notably longer half-life in humans and is primarily metabolized by CYP3A4, a critical consideration for potential drug-drug interactions.[4][11] These comparisons underscore the importance of early and comprehensive ADME profiling to guide lead optimization and candidate selection.
Key Experimental Protocols for Pharmacokinetic Assessment
The following protocols represent standard, validated methods for assessing the key pharmacokinetic properties of small molecule inhibitors. The causality behind these experimental choices lies in their ability to provide predictive data on a compound's in vivo behavior.
In Vitro Permeability: The Caco-2 Assay
Rationale: The Caco-2 cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier.[12] This assay is a cornerstone for predicting oral drug absorption.[1][13]
Caption: Workflow for assessing intestinal permeability using the Caco-2 cell model.
-
Cell Culture: Maintain Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum and non-essential amino acids at 37°C in a humidified 5% CO2 atmosphere.[8]
-
Seeding on Transwell Inserts: Seed Caco-2 cells onto permeable polycarbonate membrane inserts (e.g., 24-well Transwell plates) at a density of approximately 150,000 cells per well.[12]
-
Monolayer Differentiation: Culture the cells for 21-29 days, changing the medium every two days, to allow for the formation of a differentiated and polarized cell monolayer.[12]
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. A TEER value of ≥200 Ω*cm² is generally considered acceptable.[7]
-
Transport Experiment:
-
Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the test compound solution (typically at a concentration of 1-10 µM) to the donor (apical or basolateral) chamber.
-
Add fresh HBSS to the receiver chamber.
-
Incubate the plate at 37°C with gentle shaking.
-
Collect aliquots from the receiver chamber at various time points (e.g., 30, 60, 90, and 120 minutes).
-
-
Sample Analysis: Quantify the concentration of the test compound in the collected samples using a validated LC-MS/MS method.[8]
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
Plasma Protein Binding: Equilibrium Dialysis
Rationale: The extent to which a drug binds to plasma proteins influences its distribution and availability to interact with its target.[14] Equilibrium dialysis is considered the "gold standard" for determining the unbound fraction of a drug in plasma.[15]
Caption: Workflow for determining plasma protein binding using equilibrium dialysis.
-
Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Spike the test compound into plasma from the desired species (e.g., human, rat) at the desired final concentration (e.g., 1 µM). The final DMSO concentration should be low (e.g., <0.1%) to avoid protein precipitation.[16]
-
Prepare the equilibrium dialysis apparatus (e.g., a 96-well plate-based system) with a semi-permeable membrane (typically with a molecular weight cutoff of 6-8 kDa).[17]
-
-
Dialysis:
-
Add the spiked plasma to the sample chamber of the dialysis unit.[14]
-
Add an equal volume of dialysis buffer (e.g., phosphate-buffered saline, pH 7.4) to the buffer chamber.[14]
-
Seal the unit and incubate at 37°C on an orbital shaker for a sufficient time to reach equilibrium (typically 4-8 hours, determined in preliminary experiments).[14][17]
-
-
Sample Analysis:
-
After incubation, carefully collect aliquots from both the plasma and buffer chambers.[14]
-
To ensure matrix matching for analysis, add blank buffer to the plasma aliquot and blank plasma to the buffer aliquot.
-
Precipitate proteins from the samples (e.g., with cold acetonitrile) and centrifuge.
-
Analyze the supernatant from both chambers by LC-MS/MS to determine the concentration of the test compound.
-
-
Data Analysis: Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percentage of protein binding is then calculated as (1 - fu) * 100.
Metabolic Stability: Liver Microsome Assay
Rationale: The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a major role.[2][3] Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of these enzymes and are a cost-effective in vitro model to assess metabolic stability and predict hepatic clearance.[18][19]
Caption: Workflow for assessing metabolic stability using liver microsomes.
-
Preparation:
-
Thaw pooled liver microsomes from the desired species on ice.[18]
-
Prepare a reaction mixture containing phosphate buffer (pH 7.4) and the test compound (typically at 1 µM).
-
-
Incubation:
-
Pre-incubate the reaction mixture at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding a solution of the cofactor NADPH (nicotinamide adenine dinucleotide phosphate).[3][18] A control incubation without NADPH should also be performed.
-
At various time points (e.g., 0, 5, 15, 30, and 45 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction.[3]
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Quantify the remaining parent compound in the supernatant using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (Clint) in µL/min/mg of microsomal protein.
-
In Vivo Pharmacokinetic Study in Rats
Rationale: In vivo studies are essential to understand the complete ADME profile of a drug in a living organism and to determine key parameters like bioavailability and clearance.[20] The rat is a commonly used preclinical species due to its well-characterized physiology and the availability of historical data.[21]
Caption: Workflow for a typical in vivo pharmacokinetic study in rats.
-
Animal Preparation:
-
Dose Administration:
-
Divide the animals into two groups: intravenous (IV) and oral (PO) administration (n=4-6 per group).[21]
-
IV group: Administer the drug formulated in a suitable vehicle as a single bolus injection into a lateral tail vein.
-
PO group: Administer the drug formulated as a solution or suspension via oral gavage.
-
-
Blood Sampling:
-
Collect serial blood samples (approximately 0.2-0.3 mL) from a suitable site (e.g., tail vein or saphenous vein) at predetermined time points.
-
Typical time points for IV administration: pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
Typical time points for PO administration: pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Sample Processing and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the drug concentration in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis of the plasma concentration-time data.
-
Calculate key pharmacokinetic parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Half-life (t½)
-
Oral bioavailability (F%) calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
-
Conclusion and Future Directions
The comparative analysis of the pharmacokinetic profiles of aryl guanidine and other voltage-gated sodium channel blockers highlights the critical role of ADME studies in drug discovery. While vixotrigine shows promise with its favorable preclinical and clinical pharmacokinetic properties, the broader landscape of NaV inhibitors demonstrates a diversity of profiles that necessitate careful, individualized evaluation.
The provided experimental protocols offer a robust framework for generating the high-quality, reproducible data required for informed decision-making. As the field moves towards more selective and potent NaV inhibitors, a deep understanding of their pharmacokinetic behavior will be indispensable for translating promising in vitro activity into clinically effective and safe therapeutics for the management of pain and other neurological disorders. Future research should focus on establishing clearer in vitro-in vivo correlations and developing more predictive models to streamline the drug development process.
References
-
Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]
- Butt, R. P., et al. (2016). Clinical Micro-Dose Studies to Explore the Human Pharmacokinetics of Four Selective Inhibitors of Human Nav1.7 Voltage-Dependent Sodium Channels.
- Deuis, J. R., et al. (2017). Discovery of Vixotrigine: A Novel Use-Dependent Sodium Channel Blocker for the Treatment of Trigeminal Neuralgia. ACS Medicinal Chemistry Letters, 8(12), 1240–1245.
-
Sygnature Discovery. (n.d.). In Vitro ADME & Physicochemical Profiling. Retrieved from [Link]
- Sanford-Burnham Center for Chemical Genomics. (2011). Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. PubChem BioAssay, AID 1617.
-
Anesthesia Patient Safety Foundation. (2025). Suzetrigine Drug-Drug Interactions: Perioperative Anesthesia Considerations to Enhance Patient Safety. Retrieved from [Link]
- Mercell. (n.d.). Metabolic stability in liver microsomes.
- van der Schier, R., et al. (2018). Lack of Detection of the Analgesic Properties of PF-05089771, a Selective Nav1.7 Inhibitor, Using a Battery of Pain Models in Healthy Subjects.
-
Butt, R. P., et al. (2016). Clinical Micro-Dose Studies to Explore the Human Pharmacokinetics of Four Selective Inhibitors of Human Nav1.7 Voltage-Dependent Sodium Channels. PubMed. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved from [Link]
-
JRC Big Data Analytics Platform. (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]
- Jones, J., et al. (2025). Suzetrigine: A Novel Non-Opioid Analgesic for Acute Pain Management—A Review. Molecules, 30(13), 3210.
-
Deuis, J. R., et al. (2017). Discovery of Vixotrigine: A Novel Use-Dependent Sodium Channel Blocker for the Treatment of Trigeminal Neuralgia. PMC. Retrieved from [Link]
-
Bio-protocol. (2014). Protein Binding by Equilibrium Dialysis. Retrieved from [Link]
- BenchChem. (2025). Application Note: Pharmacokinetic Study Protocol for Trans-Khellactone in Rats.
-
protocols.io. (2025). In-Vivo Mouse and Rat PK Bioanalysis. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]
- ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
-
Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]
- Diva-Portal.org. (n.d.). Automated Permeability Assays for Caco-2 and MDCK Cells. Retrieved from a document on the Diva-Portal website.
-
protocols.io. (2025). In-vitro plasma protein binding. Retrieved from [Link]
-
accessdata.fda.gov. (2025). JOURNAVX (suzetrigine) tablets, for oral use. Retrieved from [Link]
- ResearchGate. (n.d.). The Selective Nav1.7 Inhibitor, PF-05089771, Interacts Equivalently with Fast and Slow Inactivated Nav1.7 Channels.
- HTDialysis. (2014). Understanding and Reducing the Experimental Variability of In Vitro Plasma Protein Binding Measurements. Retrieved from a document on the HTDialysis website.
-
National Cancer Institute. (2022). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. Retrieved from [Link]
- MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds.
-
bienta.net. (n.d.). Plasma Protein Binding Assay (Equilibrium Dialysis). Retrieved from [Link]
- de la Torre, C., et al. (2020). Safety, Tolerability and Pharmacokinetics of Single and Repeat Doses of Vixotrigine in Healthy Volunteers.
-
Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. Retrieved from [Link]
- Gold, M. S., et al. (2023). Equivalent excitability through different sodium channels and implications for the analgesic efficacy of selective drugs. eLife, 12, e86976.
- Gold, M. S., & Gebhart, G. F. (2024). Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain. Pain Reports, 9(5), e1167.
-
MDPI. (2022). A Drug Discovery Approach for an Effective Pain Therapy through Selective Inhibition of Nav1.7. Retrieved from [Link]
- Mulcahy, J. V., et al. (2019). Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7. Journal of Medicinal Chemistry, 62(19), 8695–8710.
- Padmanabhan, S., et al. (2001). Solution-phase, parallel synthesis and pharmacological evaluation of acylguanidine derivatives as potential sodium channel blockers. Bioorganic & Medicinal Chemistry Letters, 11(24), 3151-3155.
-
Drug Hunter. (n.d.). Vixotrigine (BIIB074). Retrieved from [Link]
-
Drug Hunter. (2024). NaV1.7 Inhibitor Roundup: From Broad-Spectrum to Subtype-Selective Clinical Candidates. Retrieved from [Link]
- Zidar, N., et al. (2023). New aryl and acylsulfonamides as state-dependent inhibitors of Nav1.3 voltage-gated sodium channel. European Journal of Medicinal Chemistry, 259, 115530.
-
ClinicalTrials.gov. (n.d.). Efficacy and Safety Study of BIIB074 in Participants With Small Fiber Neuropathy. Retrieved from [Link]
- Knezevic, N. N., et al. (2025). Sodium Channel Inhibitors in Clinical Development for Pain Management: A Focused Review.
- El-Sherif, N., & Turitto, G. (2011). Pharmacology and Toxicology of Nav1.5-Class 1 anti-arrhythmic drugs. Expert Opinion on Drug Metabolism & Toxicology, 7(10), 1227–1240.
Sources
- 1. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 2. mttlab.eu [mttlab.eu]
- 3. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 4. Transforming Pain Management: Suzetrigine, a Novel Non-Opioid Analgesic [biomolther.org]
- 5. Discovery of Vixotrigine: A Novel Use-Dependent Sodium Channel Blocker for the Treatment of Trigeminal Neuralgia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety, Tolerability and Pharmacokinetics of Single and Repeat Doses of Vixotrigine in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 8. studylib.net [studylib.net]
- 9. vixotrigine (BIIB074) / Biogen, GSK [delta.larvol.com]
- 10. (PDF) Clinical Micro-Dose Studies to Explore the Human Pharmacokinetics of Four Selective Inhibitors of Human Nav1.7 Voltage-Dependent Sodium Channels [academia.edu]
- 11. apsf.org [apsf.org]
- 12. diva-portal.org [diva-portal.org]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Plasma Protein Binding Assay (Equilibrium Dialysis) | Bienta [bienta.net]
- 16. protocols.io [protocols.io]
- 17. bio-protocol.org [bio-protocol.org]
- 18. mercell.com [mercell.com]
- 19. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 20. selvita.com [selvita.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
